molecular formula C8H14ClN3 B2726459 3-(1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 1955541-57-7

3-(1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No.: B2726459
CAS No.: 1955541-57-7
M. Wt: 187.67
InChI Key: OPJRPTKALQDYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)piperidine hydrochloride is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile scaffold for drug discovery. The structure combines two privileged motifs: the piperidine ring and the pyrazole heterocycle. Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The piperidine moiety is a common feature in a wide array of biologically active molecules. Concurrently, the pyrazole group is a well-established pharmacophore that can contribute to a molecule's ability to interact with biological targets. The integration of these two rings into a single entity makes this compound a highly valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this compound to develop novel substances for potential pharmacological applications. As a salt form, the hydrochloride offers improved stability and handling properties, which is beneficial for synthetic operations. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-pyrazol-1-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h2,5-6,8-9H,1,3-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJRPTKALQDYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-57-7
Record name 3-(1H-pyrazol-1-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(1H-pyrazol-1-yl)piperidine hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1955541-57-7 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)[1]

Executive Summary

3-(1H-pyrazol-1-yl)piperidine hydrochloride is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it consists of a saturated piperidine ring functionalized at the C3 position with an aromatic pyrazole ring via a C-N bond. This specific topology offers a unique vector for scaffold growing in Fragment-Based Drug Discovery (FBDD), distinguishing it from the more common 4-isomer.[1]

This guide provides a comprehensive technical analysis, including validated synthesis protocols, structural identification data, and handling procedures, designed for use by synthetic organic chemists and drug discovery scientists.

Chemical Identification & Properties

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name This compound
CAS Number (HCl Salt) 1955541-57-7
CAS Number (Free Base) 1211541-73-9
Molecular Formula C₈H₁₄ClN₃ (HCl salt)
Molecular Weight 187.67 g/mol
SMILES (Free Base) C1CN(CC(C1)N2C=CC=N2)
InChIKey OVEZWSXZQCHUEP-UHFFFAOYSA-N
Physiochemical Profile[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/Hexanes.[1]

  • Acidity (pKa): The piperidine nitrogen is basic (calc. pKa ~9-10).[1] The pyrazole nitrogen (N2) is weakly basic (pKa ~2.5).

  • Hygroscopicity: The hydrochloride salt is hygroscopic; store under desiccated conditions.[1]

Structural Architecture & Pharmacophore Analysis

The compound serves as a "bifunctional linker" in drug design.[1]

  • The Piperidine Ring: Provides a solubilizing, saturated core with a secondary amine handle for further diversification (e.g., amide coupling, reductive amination). The C3-substitution creates a chiral center (though often supplied as a racemate) and introduces a "kink" in the molecular geometry, unlike the linear 4-isomer.[1]

  • The Pyrazole Ring: Acts as a bioisostere for phenyl or pyridine rings but with distinct hydrogen-bonding capabilities (H-bond acceptor at N2).[1]

Pharmacophore Piperidine Piperidine Core (Solubility/Vector) Amine 2° Amine (NH) (Diversification Point) Piperidine->Amine Site of Reaction Chiral C3 Chiral Center (Stereo-control) Piperidine->Chiral Geometry Pyrazole Pyrazole Moiety (Aromatic/Binding) Chiral->Pyrazole C-N Bond

Figure 1: Pharmacophore dissection of 3-(1H-pyrazol-1-yl)piperidine.[1]

Synthesis Protocol

Methodology: De novo construction of the pyrazole ring on a protected piperidine hydrazine.[1] Rationale: Direct N-arylation of pyrazole with 3-halopiperidines often suffers from poor regioselectivity (N1 vs N2 alkylation) and competing elimination.[1] The hydrazine condensation route guarantees N1-regiospecificity.[1]

Reaction Scheme
  • Condensation: tert-butyl 3-hydrazinylpiperidine-1-carboxylate + 1,1,3,3-tetramethoxypropane → tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate.[1]

  • Deprotection: Acidic hydrolysis (HCl/Dioxane) → Product.

Synthesis SM1 tert-butyl 3-hydrazinyl- piperidine-1-carboxylate Step1 Step 1: Cyclization Solvent: Ethanol, Reflux Catalyst: cat. HCl SM1->Step1 Reagent 1,1,3,3-Tetramethoxypropane (Malonaldehyde eq.) Reagent->Step1 Intermediate Intermediate: N-Boc-3-(pyrazol-1-yl)piperidine Step1->Intermediate Step2 Step 2: Deprotection 4M HCl in Dioxane Intermediate->Step2 Product FINAL PRODUCT 3-(1H-pyrazol-1-yl)piperidine HCl Step2->Product

Figure 2: Two-step synthesis pathway ensuring regiochemical integrity.

Step-by-Step Experimental Procedure

Note: All steps should be performed in a fume hood.

Step 1: Pyrazole Ring Formation

  • Charge: In a round-bottom flask, dissolve tert-butyl 3-hydrazinylpiperidine-1-carboxylate (1.0 eq) in Ethanol (10 mL/g).

  • Add: Add 1,1,3,3-tetramethoxypropane (1.1 eq) and a catalytic amount of concentrated HCl (0.1 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC or LC-MS for the disappearance of the hydrazine starting material.[1]

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to neutralize acid) and brine.

  • Isolate: Dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate. (Purification via silica gel chromatography may be required if purity <95%).

Step 2: Boc-Deprotection & Salt Formation [1]

  • Dissolve: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (5 mL/g).

  • Acidify: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Stir: Allow to warm to room temperature and stir for 2–4 hours. A white precipitate should form.[1]

  • Filter: Filter the solid precipitate.

  • Wash: Wash the filter cake with diethyl ether to remove organic impurities.

  • Dry: Dry under high vacuum to afford This compound .

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must meet the following criteria.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyrazole Region: Look for three distinct signals.

    • δ ~7.8 ppm (d, 1H, H-3 of pyrazole)[1]

    • δ ~7.5 ppm (d, 1H, H-5 of pyrazole)[1]

    • δ ~6.3 ppm (t, 1H, H-4 of pyrazole)[1]

  • Piperidine Core:

    • δ ~4.4–4.6 ppm (m, 1H, CH-N, the proton at the C3 chiral center). Critical Check: This shift confirms the N-attachment.

    • δ ~3.2–3.5 ppm (m, Broad signals for protons alpha to the amine).

    • δ ~9.0–9.5 ppm (Broad singlets, NH₂⁺ protons).

Mass Spectrometry (LC-MS)
  • Expected Mass: [M+H]⁺ = 152.12 (Free base mass).

  • Pattern: Ensure a single peak in the TIC (Total Ion Chromatogram).

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][3]
Serious Eye Damage H319Causes serious eye irritation.[1][2][3]
STOT - Single Exposure H335May cause respiratory irritation.[1][2][3]

Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic – keep away from moisture.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 47003266, 3-(1H-pyrazol-1-yl)piperidine. Retrieved from [Link]

  • CAS Common Chemistry. (2025).[1] Search results for Pyrazolyl-piperidine derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(1H-pyrazol-1-yl)piperidine Hydrochloride in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a drug candidate's solubility is fundamental to successful drug development, influencing everything from formulation design to bioavailability. This technical guide provides a detailed framework for characterizing the solubility profile of 3-(1H-pyrazol-1-yl)piperidine hydrochloride. While specific experimental data for this compound is not publicly available, this document serves as a senior application scientist's procedural guide, outlining the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the physicochemical underpinnings of solubility, provide detailed protocols for equilibrium solubility determination in both aqueous and organic solvents, and offer insights into the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Among these properties, solubility is a critical determinant of a drug's ultimate success.[1] It dictates the maximum concentration a compound can achieve in a solution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Therefore, a thorough understanding of the solubility of a drug candidate like this compound is not merely an academic exercise but a crucial step in de-risking a development program.[1]

This guide will provide the necessary theoretical background and experimental protocols to empower researchers to meticulously characterize the solubility of this compound across a range of relevant aqueous and organic media.

Physicochemical Properties and Their Influence on Solubility

Before embarking on experimental solubility determination, a foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior and designing appropriate experiments.

Chemical Structure and Properties of this compound:

  • Molecular Formula: C₈H₁₄ClN₃[2][3]

  • Molecular Weight: 187.67 g/mol [3]

  • Structure: The molecule consists of a piperidine ring substituted with a pyrazole group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a salt with chloride as the counter-ion. This salt form is generally expected to have higher aqueous solubility than its free base counterpart.

Key Physicochemical Parameters Influencing Solubility:

  • pKa: The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the piperidine nitrogen will have a pKa, and the pyrazole ring may also have acidic or basic properties. The ionization state of the molecule is a major determinant of its aqueous solubility, with the ionized form generally being more water-soluble.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. A higher LogP value indicates greater solubility in non-polar, organic solvents, while a lower LogP suggests higher solubility in polar, aqueous media. The predicted LogP of the free base, 3-(1H-pyrazol-1-yl)piperidine, is 0.8076, suggesting a relatively balanced solubility profile.[4]

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure and allow the solvent to solvate individual molecules plays a significant role in solubility. Polymorphism, the existence of different crystalline forms, can lead to variations in solubility.

Theoretical Framework: The Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.

  • Aqueous Solubility: Water is a highly polar solvent capable of forming hydrogen bonds. The hydrochloride salt form of 3-(1H-pyrazol-1-yl)piperidine will be ionized in aqueous solution, enhancing its interaction with water molecules and thereby increasing its solubility. The pH of the aqueous medium will be a critical factor; at pH values below the pKa of the piperidine nitrogen, the compound will be predominantly in its more soluble, ionized form.

  • Organic Solvent Solubility: The solubility in organic solvents will depend on the polarity of the solvent.

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors and are likely to be good solvents for this compound.

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They are generally good solvents for a wide range of compounds.[5]

    • Non-polar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and are not expected to be good solvents for a polar hydrochloride salt.

Experimental Determination of Solubility: A Step-by-Step Guide

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[6][7][8]

Materials and Equipment
  • This compound (solid form)

  • Purified water (e.g., Milli-Q or equivalent)

  • A range of organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, hexane, toluene)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 7.4)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Calibrated pH meter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add precise volume of solvent prep1->prep2 Dispense into vials equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis1 Prepare dilutions sep3->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3 end Solubility Data analysis3->end Report solubility (mg/mL or µg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Aqueous Solubility
  • Preparation of Buffers: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies like the WHO.[8] Ensure the pH is verified with a calibrated pH meter at the experimental temperature (e.g., 37°C).[8]

  • Sample Preparation: To a series of vials, add an excess amount of this compound. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each aqueous buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[8][9] Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[6][8] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.[6]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[6]

  • Analysis:

    • Prepare a standard calibration curve of this compound of known concentrations.

    • Dilute the filtered supernatant to fall within the range of the calibration curve.

    • Analyze the diluted samples and standards by a validated HPLC method.

    • Calculate the concentration of the saturated solution, which represents the equilibrium solubility at that specific pH and temperature.

Detailed Protocol for Organic Solvent Solubility

The protocol for organic solvents is similar to that for aqueous solubility, with a few modifications:

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, DMSO, ethyl acetate, toluene, hexane).

  • Temperature: The experiment is typically conducted at a standard temperature, such as 25°C.

  • Equilibration and Analysis: Follow the same steps for sample preparation, solvent addition, equilibration, phase separation, and HPLC analysis as described for aqueous solubility.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

Table 1: Predicted Solubility Profile of this compound in Aqueous Media at 37°C

Solvent (Aqueous Buffer)pHPredicted Solubility (mg/mL)
0.1 N HCl1.2High
Acetate Buffer4.5High
Phosphate Buffer6.8Moderate to High

Table 2: Predicted Solubility Profile of this compound in Organic Solvents at 25°C

SolventPolarityPredicted Solubility (mg/mL)Rationale
WaterPolar ProticHighIonized salt form interacts favorably with polar water molecules.
Ethanol/MethanolPolar ProticHighCapable of hydrogen bonding with the solute.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong polar interactions.[5]
AcetonitrilePolar AproticModerateFavorable dipole-dipole interactions.
Ethyl AcetateModerate PolarityLow to ModerateReduced polarity compared to alcohols and DMSO.
TolueneNon-polarLowLack of favorable interactions with the polar salt.
HexaneNon-polarVery Low"Like dissolves like" principle predicts poor solubility of a polar salt.
Interpretation of Results
  • pH-Solubility Profile: Plotting the aqueous solubility as a function of pH will reveal the impact of ionization on solubility. For a basic compound like 3-(1H-pyrazol-1-yl)piperidine, solubility is expected to be higher at lower pH values where it is fully protonated.

  • Biopharmaceutics Classification System (BCS): The aqueous solubility data across the pH range of 1.2 to 6.8 can be used to classify the drug substance according to the BCS.[9][10] A drug is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[9]

  • Formulation Strategy: The solubility data in various organic solvents will guide the selection of appropriate solvent systems for formulation development, such as for parenteral formulations or for use in the synthesis and purification processes. High solubility in solvents like ethanol and DMSO is advantageous for preparing stock solutions for in vitro assays.[5]

Conclusion

Determining the solubility profile of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and a detailed, actionable experimental protocol based on the industry-standard shake-flask method. By systematically evaluating its solubility in both aqueous and organic media, researchers can gain invaluable insights that will inform crucial decisions in formulation development, preclinical studies, and ultimately, the clinical success of the compound. The generation of a robust solubility profile, as outlined in this document, is a cornerstone of a data-driven and scientifically sound drug development program.

References

  • Raytor. (2026, January 22).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University Publications.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organiz
  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20).
  • BMG LABTECH. (2023, April 6).
  • Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution.
  • Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride AldrichCPR.
  • Fisher Scientific. (n.d.).
  • Thoreauchem. (n.d.). This compound-None.
  • CymitQuimica. (n.d.). This compound.
  • ChemScene. (n.d.). 1211541-73-9 | 3-(1H-pyrazol-1-yl)piperidine.

Sources

Therapeutic Applications of 3-(1H-pyrazol-1-yl)piperidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of 3-(1H-pyrazol-1-yl)piperidine Scaffolds in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The 3-(1H-pyrazol-1-yl)piperidine scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to introduce defined chirality and vector directionality into drug candidates. Unlike its achiral 4-substituted counterpart, the 3-substituted isomer offers a unique topological entry point into protein binding pockets, enabling precise control over ligand conformation.

This guide analyzes the physicochemical properties, synthetic accessibility, and therapeutic utility of this scaffold, with a specific focus on its role in Nrf2 regulation and Kinase inhibition . It provides actionable protocols for synthesis and structural optimization, serving as a blueprint for incorporating this moiety into lead optimization campaigns.

Structural & Physicochemical Analysis

The "Chiral Vector" Advantage

The 3-(1H-pyrazol-1-yl)piperidine moiety contains a single chiral center at the C3 position of the piperidine ring. This chirality is a critical design feature:

  • Vector Control: The C3-N1 bond directs the pyrazole ring into a distinct region of 3D space compared to C4-substitution. This is often exploited to access hydrophobic sub-pockets or to avoid steric clashes with gatekeeper residues in kinase targets.

  • Conformational Locking: The bulky pyrazole group at C3 forces the piperidine ring into a preferred chair conformation (typically with the pyrazole equatorial to minimize 1,3-diaxial interactions), reducing the entropic penalty upon binding.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
pKa (Piperidine N) ~9.0 - 10.0High basicity; good solubility at physiological pH; potential hERG liability if not modulated.
H-Bonding Pyrazole N2 (Acceptor)Critical for water-mediated bridges or direct H-bonds (e.g., hinge region of kinases).
Lipophilicity (LogP) ModeratePyrazole lowers LogP relative to phenyl, improving "drug-likeness" (Lipinski compliance).
Metabolic Stability Moderate to HighThe N-linked pyrazole is generally stable to hydrolysis; oxidation usually occurs at the piperidine nitrogen or alpha-carbons.

Synthetic Methodology: The Mitsunobu Protocol

The most robust method for constructing the C(sp3)-N(sp2) bond between the piperidine C3 and pyrazole N1 is the Mitsunobu Reaction . This pathway proceeds with Walden inversion, allowing for stereoselective synthesis if starting from chiral 3-hydroxypiperidines.

Validated Synthesis Workflow

Objective: Synthesis of tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate.

Reagents:

  • Substrate: tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Nucleophile: 1H-Pyrazole (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 3-hydroxypiperidine-1-carboxylate, 1H-pyrazole, and PPh3. Dissolve in anhydrous THF (0.2 M concentration) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes. Note: Exothermic reaction. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The product typically elutes around 30-50% EtOAc.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-3-Hydroxypiperidine Reagents Add: Pyrazole + PPh3 (in THF) Start->Reagents Cool Cool to 0°C Reagents->Cool AddDIAD Add DIAD (Dropwise) Cool->AddDIAD Stir Stir RT 12-18h AddDIAD->Stir Purify Purify: Flash Chromatography Stir->Purify Product Product: N-Boc-3-(pyrazol-1-yl) piperidine Purify->Product

Caption: Figure 1.[1][2][3] Mitsunobu coupling strategy for the stereoselective construction of the 3-(pyrazol-1-yl)piperidine core.

Therapeutic Case Studies

Case Study 1: Nrf2/Keap1 Regulation (Oxidative Stress)

The Keap1-Nrf2 pathway is the master regulator of cytoprotective responses. Small molecules that disrupt the Keap1-Nrf2 protein-protein interaction stabilize Nrf2, leading to the transcription of antioxidant genes.

  • Application: Patent literature (WO2016202253A1) identifies the 3-(pyrazol-1-yl)piperidine scaffold as a core component of Nrf2 activators.

  • Mechanism: The piperidine nitrogen often serves as a handle for attaching electrophilic "warheads" or bulky groups that occupy the Kelch domain of Keap1. The 3-pyrazole moiety provides a rigid spacer that orients these groups into the shallow binding pocket of Keap1, mimicking the glutamate residues of the native Nrf2 ETGE motif.

  • Therapeutic Indication: Chronic Obstructive Pulmonary Disease (COPD), Heart Failure, and Diabetic Nephropathy.

Case Study 2: Kinase Inhibition (JAK/STAT & BTK)

In kinase drug discovery, the 3-aminopiperidine motif (seen in Tofacitinib) is a standard "hinge binder" connector. The 3-(pyrazol-1-yl) variant offers a distinct profile:

  • Hinge Interaction: The pyrazole N2 can accept a hydrogen bond from the backbone NH of the kinase hinge region.

  • Selectivity Filter: The chiral 3-substitution vectors the piperidine ring away from the ATP pocket floor. By selecting the 3R or 3S enantiomer, chemists can clash with or avoid the "gatekeeper" residue, thereby tuning selectivity between homologous kinases (e.g., JAK1 vs. JAK2).

Signaling Pathway Diagram: Nrf2 Activation

Nrf2Pathway Drug 3-(Pyrazolyl)piperidine Ligand Keap1 Keap1 (Repressor) Drug->Keap1 Inhibits/Dissociates Ubiquitin Ubiquitination & Degradation Drug->Ubiquitin Blocks Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Normally Binds Keap1->Ubiquitin Promotes (Basal State) Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nucl->ARE Binds Genes Transcription: HO-1, NQO1 ARE->Genes Activates

Caption: Figure 2. Mechanism of action for Nrf2 activators utilizing the scaffold to disrupt Keap1-Nrf2 binding, stabilizing Nrf2.

Medicinal Chemistry Strategy: SAR & Optimization

When optimizing this scaffold, consider the following vectors for substitution:

  • Piperidine Nitrogen (N1):

    • Primary Vector: Ideal for attaching solubilizing groups, linkers to other pharmacophores, or electrophilic warheads (acrylamides) for covalent inhibition.

    • Constraint: Must modulate basicity (pKa ~9) to avoid poor membrane permeability or hERG channel blockage. Amidation or sulfonation is common here.

  • Pyrazole C4 Position:

    • Secondary Vector: The C4 position of the pyrazole is solvent-exposed in many binding modes.

    • Modification: Introduction of halogens (F, Cl) or small alkyl groups here can modulate metabolic stability (blocking oxidation) and lipophilicity without disrupting the core binding pose.

  • Chirality (3R vs 3S):

    • Critical Step: Early resolution of enantiomers is mandatory. The biological activity often resides almost exclusively in one enantiomer due to the directional nature of the C3-N bond.

References

  • Hu, L. et al. (2016). Nrf2 Regulators. World Intellectual Property Organization. WO2016202253A1 .

  • Tsunoda, H. et al. (2012). Medicinal Chemistry of Pyrazole Derivatives. Journal of Medicinal Chemistry.

  • ChemScene. (2024). 3-(1H-pyrazol-1-yl)piperidine Product Data.

  • Kumari, S. et al. (2023). Piperidine Scaffolds in Drug Discovery. International Journal of Molecular Sciences.

Sources

Technical Guide: Safety Profile & Handling of 3-(1H-pyrazol-1-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety data, toxicity profile, and handling protocols for 3-(1H-pyrazol-1-yl)piperidine hydrochloride . This document is structured for researchers and drug development professionals, synthesizing specific substance data with high-level safety engineering principles.

Executive Summary & Substance Identity

This compound is a bifunctional heterocyclic building block utilized primarily in medicinal chemistry. It serves as a critical scaffold for synthesizing kinase inhibitors and other bioactive small molecules, leveraging the "privileged" nature of both piperidine and pyrazole rings in drug discovery.

Due to its status as a research intermediate, comprehensive toxicological data (e.g., chronic carcinogenicity) is often extrapolated from structural analogs. However, acute hazard data classifies it as an irritant and harmful if swallowed, necessitating strict containment protocols.

Table 1: Physicochemical Identity
PropertyData
Chemical Name This compound
CAS Number 1955541-57-7 (HCl salt); 1211541-73-9 (Free base)
Molecular Formula C₈H₁₄ClN₃ (C₈H₁₃N₃[1] · HCl)
Molecular Weight 187.67 g/mol
Physical State Solid (Powder/Crystals)
Solubility High water solubility (predicted due to ionic HCl nature); Soluble in DMSO, Methanol.
Acidity (pKa) Piperidine nitrogen typically pKa ~11 (basic); Pyrazole nitrogen pKa ~2.5 (weakly basic).

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on available safety data sheets (SDS) and structural alerts.

Signal Word: WARNING
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][4][5][6]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2][4]

Toxicological Profile & Structural Analysis

As a Senior Application Scientist, it is critical to look beyond the H-codes. The toxicity of this molecule is governed by its two pharmacophores: the piperidine ring and the pyrazole ring .

Acute Toxicity Mechanisms
  • Oral Toxicity (H302): Piperidine derivatives often exhibit moderate oral toxicity. The hydrochloride salt form enhances bioavailability upon ingestion, potentially leading to systemic absorption.

  • Mucous Membrane Irritation (H335, H319): The secondary amine in the piperidine ring is a hydrogen bond donor/acceptor capable of interacting strongly with mucosal tissues. Even as a salt, hydrolysis in moist environments (lungs, eyes) can generate local pH changes and irritation.

Structure-Activity Relationship (SAR) Alerts
  • Piperidine Moiety: Historically associated with skin sensitization and irritation. In high concentrations, free piperidines can be corrosive; the HCl salt mitigates corrosivity but retains irritant properties.

  • 1H-Pyrazole Moiety: Pyrazoles are bioactive pharmacophores often found in kinase inhibitors (e.g., Ruxolitinib). While this specific intermediate lacks the full side chains of a potent drug, it should be handled as a potential bioactive agent .

    • Risk:[3][4] Unintended modulation of biological targets (enzymes/receptors) upon systemic exposure.

Diagram: Toxicological & Exposure Logic

The following diagram illustrates the progression from exposure to potential biological impact based on the compound's functional groups.

ToxicityLogic cluster_groups Functional Group Analysis Compound 3-(1H-pyrazol-1-yl) piperidine HCl Exposure Exposure Route Compound->Exposure Mech Mechanism of Action Exposure->Mech Inhalation/Contact Exposure->Mech Ingestion Effect Clinical Effect Mech->Effect Mucosal Irritation (H335/H319) Mech->Effect Systemic Absorption (H302) Piperidine Piperidine Ring (Secondary Amine) Piperidine->Mech pH effects/Irritation Pyrazole Pyrazole Ring (Aromatic Heterocycle) Pyrazole->Mech Bioactivity Potential

Figure 1: Toxicological logic flow linking chemical structure to observed hazard classifications.

Safe Handling & Engineering Controls

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE; use engineering controls as the primary defense.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .

  • Airflow: Ensure face velocity is between 80–100 fpm (feet per minute).

  • HEPA Filtration: If handling large quantities (>10g) or micronized powder, use a local exhaust with HEPA filtration to capture particulates.

Personal Protective Equipment (PPE) Matrix
Body PartEquipmentRationale
Hands Nitrile Gloves (Min 0.11mm thickness)Provides barrier against organic salts. Double glove if dissolving in DMSO/Methanol (permeation enhancers).
Eyes Chemical Safety Goggles Safety glasses are insufficient for powders that can become airborne; goggles seal the eyes from dust entry.
Respiratory N95/P100 Respirator Required only if working outside a fume hood (not recommended) or during spill cleanup.
Body Lab Coat (Buttoned) Prevents contamination of street clothes; standard cotton/poly blend is acceptable.
Experimental Protocol: Safe Solubilization

Use this protocol to minimize exposure risk when preparing stock solutions.

  • Preparation: Calculate required volume of solvent (e.g., DMSO).

  • Weighing: Weigh the solid into a tared vial inside the fume hood. Cap the vial immediately.

  • Addition: Add solvent via syringe through a septum or by cracking the cap slightly in the hood.

  • Dissolution: Vortex the capped vial. Do not sonicate open vessels to avoid aerosolization.

  • Labeling: Mark with "Warning: Irritant" and concentration.

Emergency Response Protocols

In the event of exposure, immediate action mitigates severity.[2][4] This protocol is self-validating: it prioritizes decontamination before medical assessment.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4][7] Hold eyelids apart. Critical: Do not rub eyes, as crystals can cause corneal abrasion.

  • Skin Contact: Brush off loose particles first (to avoid increasing surface area absorption), then wash with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless instructed by a poison control center.

Spill Cleanup Workflow
  • Evacuate the immediate area if the spill is significant (>5g).

  • Don PPE: Goggles, double nitrile gloves, N95 respirator.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent pad.

  • Clean: Scoop up material and place in a hazardous waste container.

  • Decontaminate: Wipe surface with 10% ethanol followed by soap and water.

Diagram: Emergency Decision Tree

EmergencyResponse Incident Chemical Exposure Type Identify Route Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Flush 15min (No Rubbing) Eye->ActionEye ActionSkin Brush off -> Wash Soap & Water Skin->ActionSkin ActionInhal Fresh Air Monitor Breathing Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Figure 2: Decision matrix for immediate response to chemical exposure.[2][8]

Storage & Stability

  • Storage Conditions: Store at 2-8°C (Refrigerated) . Keep container tightly closed in a dry, well-ventilated place.

  • Hygroscopicity: Hydrochloride salts are often hygroscopic. Store with desiccant to prevent clumping and hydrolysis.

  • Incompatibilities: Strong oxidizing agents (can react with the pyrazole/piperidine rings).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Pyrazole and Piperidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

The Pyrazolyl-Piperidine Scaffold: A Technical Review of Synthetic Strategies and Medicinal Utility

[1]

Executive Summary

The pyrazolyl-piperidine scaffold represents a synergy between two "privileged structures" in medicinal chemistry. The pyrazole ring offers a rigid, planar platform capable of diverse hydrogen-bonding interactions (donor/acceptor), while the piperidine moiety provides a crucial solubilizing basic center and a vector for exploring solvent-exposed regions of protein binding pockets. This guide analyzes the structural rationale, therapeutic evolution (from central to peripheral targets), and synthetic protocols defining this class of compounds, specifically focusing on their roles in kinase inhibition (Oncology) and GPCR modulation (Metabolic Disorders).

Structural Rationale & Pharmacophore Analysis[2]

The combination of a pyrazole and a piperidine ring creates a "hybrid pharmacophore" that addresses two common challenges in drug discovery: potency and physicochemical properties .

  • The Pyrazole Core: Acts as a bioisostere for imidazole or pyrrole. In kinase inhibitors, the nitrogen atoms often chelate the hinge region of the ATP-binding site.

  • The Piperidine Appendage:

    • Solubility: The secondary or tertiary amine (pKa ~9-10) is protonated at physiological pH, improving aqueous solubility.

    • Selectivity: In GPCRs (e.g., CB1), the piperidine occupies hydrophobic pockets or interacts with specific residues (e.g., Aspartate) via salt bridges.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the functional roles of the scaffold within a theoretical binding pocket (e.g., CDK2 or CB1).

Pharmacophorecluster_0Drug Scaffoldcluster_1Target Binding PocketPyrazolePyrazole Core(Rigid Scaffold)LinkerLinker(Amide/Urea/Direct)Pyrazole->LinkerHingeHinge Region(H-Bonding)Pyrazole->HingeDonor/Acceptor InteractionPiperidinePiperidine Ring(Solubilizing Group)Linker->PiperidineSolventSolvent Front(Hydrophilic)Piperidine->SolventSolubility VectorSaltBridgeAcidic Residue(Asp/Glu)Piperidine->SaltBridgeIonic Interaction (NH+)

Caption: Pharmacophore mapping of the pyrazolyl-piperidine scaffold showing critical interactions with kinase/GPCR binding domains.

Therapeutic Applications: The Shift from Central to Peripheral

Metabolic Disorders: The CB1 Receptor Evolution

The most famous pyrazolyl-piperidine is Rimonabant (SR141716A) , an inverse agonist of the Cannabinoid Receptor 1 (CB1). While effective for obesity, it was withdrawn due to psychiatric side effects caused by blood-brain barrier (BBB) penetration.

  • Current Strategy: Design Peripherally Restricted Antagonists .[1]

  • Mechanism: Modification of the piperidine nitrogen to increase Topological Polar Surface Area (TPSA) or introduce permanent charges, preventing CNS entry while retaining metabolic benefits (liver/adipose tissue targeting).

  • Key Example: BNS808 and related analogs where the piperidine is functionalized with sulfonamides or polar carbamates.

Oncology: Kinase Inhibition

In oncology, this scaffold is pivotal for targeting Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

  • AT7519: A potent CDK1/2/4/6/9 inhibitor.

    • Structure: A pyrazole-3-carboxamide linked to a 4-aminopiperidine.[2]

    • Mode of Action: The pyrazole binds the ATP hinge; the piperidine extends into the solvent region, improving physicochemical properties.

  • SAR Insight: Replacing the piperidine with morpholine often retains potency but alters metabolic stability and solubility profiles.

Critical SAR Insights & Data

The following table summarizes Structure-Activity Relationship (SAR) trends extracted from recent literature regarding kinase and GPCR targets.

Structural DomainModificationEffect on Activity/Property
Pyrazole C3/C5 Bulky Aryl Groups (e.g., 2,4-Cl-Ph)Increases Potency: Fills hydrophobic pockets (CB1/Kinase hydrophobic back-pocket).
Linker Amide vs. UreaTarget Specificity: Urea linkers (e.g., in FLT3 inhibitors) often add an extra H-bond donor/acceptor site, improving selectivity.
Piperidine N1 Free Amine (NH)High Solubility: Good for formulation but may have poor permeability.
Piperidine N1 Sulfonamide/CarbamatePeripheral Restriction: Increases TPSA, reduces BBB penetration (Crucial for modern CB1 antagonists).
Piperidine C4 Direct attachment vs. Amino linkerConformational Flexibility: 4-aminopiperidine (as in AT7519) allows the ring to adopt a relaxed chair conformation in the solvent channel.

Synthetic Methodologies

Two primary routes dominate the synthesis of these derivatives: Convergent Coupling (preferred for drug discovery) and Multicomponent Reactions (MCR) (preferred for library generation).

Protocol: Convergent Synthesis of Amide-Linked Pyrazolyl-Piperidines

Target: Synthesis of an AT7519-like intermediate (Pyrazole-amide-piperidine).

Reagents:

  • 1H-pyrazole-3-carboxylic acid derivative (Start Material A)

  • tert-butyl 4-aminopiperidine-1-carboxylate (Start Material B)

  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to activate the acid.

  • Coupling: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS (Look for mass of Product + H).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

  • Deprotection (Boc-removal): Dissolve the crude intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour. Evaporate volatiles to yield the TFA salt of the pyrazolyl-piperidine.

  • Functionalization (Optional): The free piperidine amine can now be reacted with sulfonyl chlorides or alkyl halides to generate diversity.

Visualization: Synthetic Workflow

SynthesisAcidPyrazole-COOHActivationActivation(HATU/DIPEA)Acid->ActivationAmineBoc-Piperidine-NH2CouplingAmide Coupling(DMF, RT)Amine->CouplingActivation->CouplingDeprotectionBoc-Deprotection(TFA/DCM)Coupling->DeprotectionIntermediateFinalTargetPyrazolyl-PiperidineDeprotection->Final

Caption: Convergent synthesis workflow for amide-linked pyrazolyl-piperidine derivatives.

Future Outlook: PROTACs and Covalent Inhibitors

The field is moving beyond simple inhibition. The piperidine nitrogen is an ideal "exit vector" for attaching linkers in PROTACs (Proteolysis Targeting Chimeras).

  • Strategy: Use the pyrazole-piperidine to bind the target kinase (e.g., CDK), and attach an E3 ligase ligand (like Thalidomide) via the piperidine nitrogen.

  • Covalent Inhibition: Introduction of acrylamide groups on the piperidine ring to target specific cysteines in the kinase binding pocket (e.g., Cys481 in BTK), providing irreversible inhibition.

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry.

  • Fulp, A., et al. (2016). "Pyrazole antagonists of the CB1 receptor with reduced brain penetration."[3][4] Bioorganic & Medicinal Chemistry.

  • Asproni, B., et al. (2021).[3] "Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction."[5][6] Molecules.

  • Nehra, et al. (2025).[7] "Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies."[8][7][9][10] Future Journal of Pharmaceutical Sciences.

  • BenchChem Protocols. (2025). "Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols."

pKa Values and Ionization States of 3-(1H-pyrazol-1-yl)piperidine Hydrochloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of a drug candidate in biological systems.[1][2] It governs critical parameters such as solubility, membrane permeability, target binding, and overall pharmacokinetic and pharmacodynamic profiles.[3][4][5] This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 3-(1H-pyrazol-1-yl)piperidine hydrochloride. We will explore the structural basis for its acid-base properties, present detailed protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry, discuss complementary computational prediction methods, and analyze the molecule's ionization profile across a range of physiologically relevant pH values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the physicochemical properties of this and structurally related heterocyclic scaffolds.

Introduction: The Critical Role of pKa in Drug Discovery

3-(1H-pyrazol-1-yl)piperidine is a heterocyclic scaffold of interest in medicinal chemistry. Supplied as a hydrochloride salt, its behavior in solution is dominated by the protonation equilibria of its basic nitrogen centers.[6][7] An accurate understanding of the pKa values associated with these centers is not merely an academic exercise; it is a prerequisite for successful drug development.[2]

The degree of ionization at a given pH, which is directly determined by the pKa, influences:

  • Absorption and Distribution (ADME): The ability of a drug to cross lipid membranes, like the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity.[5] The neutral, non-ionized form of a molecule is typically more membrane-permeable than its charged, ionized counterpart.[3]

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts. Formulating a drug for oral or intravenous delivery requires a delicate balance between solubility and permeability, a balance dictated by pKa.[3]

  • Target Engagement: Many drug-receptor interactions involve ionic bonds or hydrogen bonding. The ionization state of both the drug and the target protein's active site residues can be critical for binding affinity and selectivity.

  • Formulation and Stability: Knowledge of pKa is essential for selecting appropriate salt forms, developing stable formulations, and preventing precipitation when mixing with other drugs or excipients.[8]

This guide will deconstruct the ionization behavior of 3-(1H-pyrazol-1-yl)piperidine, providing the theoretical foundation and practical methodologies required for its characterization.

Structural Analysis and pKa Estimation

To understand the ionization of 3-(1H-pyrazol-1-yl)piperidine, we must consider its two heterocyclic components: a piperidine ring and a pyrazole ring.

  • Piperidine: A saturated secondary amine, piperidine is a relatively strong base. The pKa of its conjugate acid (the piperidinium ion) is approximately 11.1.[9][10][11]

  • Pyrazole: Pyrazole is a five-membered aromatic heterocycle with two nitrogen atoms. It is a very weak base; the pKa of its conjugate acid (the pyrazolium ion) is approximately 2.5.[12][13] The N-H proton of the pyrazole ring is weakly acidic, with a pKa of around 14.2, making deprotonation unlikely under physiological conditions.[14]

In the compound 3-(1H-pyrazol-1-yl)piperidine, the pyrazole ring acts as an electron-withdrawing substituent on the piperidine ring. This inductive effect reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity. Therefore, we can predict that the pKa of the piperidinium nitrogen in this molecule will be lower than that of unsubstituted piperidine. The pyrazole nitrogen remains the much weaker basic site.

Ionizable GroupParent Heterocycle pKaEstimated pKa for 3-(1H-pyrazol-1-yl)piperidineRationale for Estimation
Piperidine Nitrogen (pKaH)~11.1[9][10]9.5 - 10.5The electron-withdrawing pyrazolyl group reduces the basicity of the piperidine nitrogen.
Pyrazole Nitrogen (pKaH)~2.5[12][13]~2.0 - 2.5Minor influence from the piperidine ring; remains a very weak base.

Table 1: Estimated pKa values based on parent heterocycles and substituent effects.

Given these estimations, the piperidine nitrogen is the primary basic center and will be the focus of titration experiments in the physiologically relevant pH range.

Experimental Determination of pKa Values

While estimations are useful, precise pKa determination requires empirical measurement. Potentiometric titration is the most common and accurate method, with UV-Vis spectrophotometry serving as a powerful alternative, particularly for compounds with low solubility or in high-throughput settings.[15][16][17]

Method 1: Potentiometric Titration

This method involves monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and non-protonated species are equal.[16][18]

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation: Accurately weigh and dissolve this compound in a known volume of deionized, CO2-free water to a final concentration of approximately 1-10 mM.

  • Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes fluctuations in activity coefficients.[18]

  • Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration.[19] This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence point.

Potentiometric_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) Prepare 2. Prepare Analyte Solution (1-10 mM) Calibrate->Prepare Ionic 3. Adjust Ionic Strength (0.15 M KCl) Prepare->Ionic Purge 4. Purge with N2 (Remove CO2) Ionic->Purge Titrate 5. Titrate with NaOH (Incremental Additions) Purge->Titrate Record 6. Record pH vs. Volume Titrate->Record Plot 7. Plot pH vs. Volume Record->Plot Analyze 8. Determine pKa (Half-Equivalence Point) Plot->Analyze

Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry

This technique is applicable if the protonated and non-protonated forms of the molecule have different UV-Vis absorbance spectra.[20] The pKa is determined by measuring the absorbance of the compound in a series of buffers with different, precisely known pH values.

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly alkaline (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance difference between the fully protonated and fully deprotonated species.

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., from pH 8 to 12 for the piperidine pKa), with pH increments of 0.2-0.5 units. Ensure all buffers have the same constant ionic strength.

  • Sample Preparation: Prepare a stock solution of this compound. Add a small, constant volume of this stock solution to each buffer to create a series of samples with identical total drug concentration.

  • Absorbance Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15] The pKa can be calculated using the following equation:

    pKa = pH + log [ (Ab - A) / (A - Aa) ]

    Where:

    • A is the absorbance at a given pH.

    • Aa is the absorbance of the fully protonated (acidic) form.

    • Ab is the absorbance of the fully deprotonated (basic) form.

Computational Prediction of pKa

In early-stage drug discovery, computational methods provide a rapid and cost-effective means of estimating pKa values for large numbers of compounds.[1][21] These in silico tools complement experimental data and can guide the design of molecules with desired ionization properties.

Methods can range from:

  • Empirical Methods: Based on quantitative structure-property relationships (QSPR), these methods use large databases of known pKa values to predict the pKa of a new molecule based on its structural fragments and topological descriptors.[21]

  • Quantum Mechanical (QM) Methods: These first-principles approaches, such as those using density functional theory (DFT), calculate the free energy change of the protonation/deprotonation reaction.[22][23] When combined with a solvation model (e.g., polarizable continuum model), they can yield highly accurate pKa predictions, though they are more computationally intensive.[22]

While powerful, computational predictions should always be validated with experimental data for lead compounds, as accuracy can vary depending on the complexity of the molecule and the method used.[24]

Ionization States and the Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is the cornerstone for calculating the percentage of a drug that exists in its ionized and non-ionized forms at a specific pH.[25][26]

For a basic drug like 3-(1H-pyrazol-1-yl)piperidine (where B is the neutral base and BH+ is the protonated conjugate acid), the equation is:

pH = pKa + log ( [B] / [BH+] )

From this, we can derive the percentage of the drug that is ionized at any given pH:

% Ionized = 100 / (1 + 10(pH - pKa))

Using our estimated primary pKa of ~10.0 for the piperidine nitrogen, we can determine the ionization state in key biological compartments:

  • In the Stomach (pH ≈ 2.0):

    • pH << pKa. The equilibrium lies far to the right (BH+).

    • % Ionized = 100 / (1 + 10(2.0 - 10.0)) ≈ 100%

    • Insight: The drug will be almost completely protonated (charged) in the stomach, leading to high water solubility but very poor absorption across the stomach lining.

  • In the Small Intestine and Blood Plasma (pH ≈ 7.4):

    • pH < pKa. The equilibrium still favors the protonated form.

    • % Ionized = 100 / (1 + 10(7.4 - 10.0)) ≈ 99.75%

    • Insight: Even at physiological pH, the drug is predominantly in its ionized, water-soluble form. While this aids distribution in the bloodstream, the small fraction of the neutral form (~0.25%) is responsible for passive diffusion across cell membranes.

  • In the Upper Small Intestine (pH ≈ 8.0):

    • pH < pKa. The equilibrium shifts slightly towards the neutral form.

    • % Ionized = 100 / (1 + 10(8.0 - 10.0)) ≈ 99.0%

    • Insight: The proportion of the absorbable, non-ionized form increases as the pH becomes more alkaline, highlighting the importance of the intestinal environment for the absorption of basic drugs.

Ionization_States pKa_node pKa ≈ 10.0 pH2 pH 2 (Stomach) BH_2 BH+ (Charged) >99.9% pH2->BH_2 Dominant B_2 B (Neutral) <0.1% pH2->B_2 pH74 pH 7.4 (Blood) BH_74 BH+ (Charged) ~99.75% pH74->BH_74 Dominant B_74 B (Neutral) ~0.25% pH74->B_74 Absorbable Fraction pH11 pH 11 (Basic) BH_11 BH+ (Charged) ~10% pH11->BH_11 B_11 B (Neutral) ~90% pH11->B_11 Dominant

Caption: Ionization equilibrium of the piperidine moiety at different pH values.

Conclusion

The ionization behavior of this compound is primarily dictated by the basicity of its piperidine nitrogen, which is estimated to have a pKa in the range of 9.5-10.5. This value ensures that the compound is predominantly in its protonated, water-soluble form at physiological pH, a crucial factor for formulation and systemic distribution. However, it is the small, pH-dependent fraction of the neutral species that governs its ability to cross biological membranes.

For drug development professionals, an accurate, experimentally determined pKa is indispensable. The protocols for potentiometric titration and UV-Vis spectrophotometry outlined in this guide provide robust frameworks for obtaining this critical data. By integrating precise pKa measurements with the principles of the Henderson-Hasselbalch equation, researchers can build predictive models of a drug's ADME properties, optimize its formulation, and ultimately design more effective and reliable therapeutic agents.

References

  • Development of Methods for the Determination of pKa Values.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Piperidine | C5H11N.
  • What is pKa and how is it used in drug development? Pion Inc.
  • How to measure pKa by UV-vis spectrophotometry.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Pyrazoles- Heterocyclic Building Blocks. Ambeed.com.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • Piperidine CAS#: 110-89-4. ChemicalBook.
  • How to Predict the pKa of Any Compound in Any Solvent. ACS Omega.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • What happens to a drug's ionization state when its pH equals its pKa (acid dissoci
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Computational Approaches to Predict pKa Values.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons.
  • pH & Drugs - Rel
  • The pKa Distribution of Drugs: Application to Drug Discovery.
  • pKa of a dye: UV-VIS Spectroscopy. StuDocu.
  • Pyrazole | 288-13-1. ChemicalBook.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited.
  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Chemistry and Therapeutic Review of Pyrazole.
  • Absorption of drugs. Vetscraft.
  • This compound. CymitQuimica.
  • 1955541-57-7 | this compound. AiFChem.

Sources

Methodological & Application

Synthesis protocols for 3-(1H-pyrazol-1-yl)piperidine hydrochloride from raw materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 3-(1H-pyrazol-1-yl)piperidine Hydrochloride

Executive Summary & Strategic Analysis

3-(1H-pyrazol-1-yl)piperidine is a critical pharmacophore found in various Janus kinase (JAK) inhibitors and neuroprotective agents.[1] Its synthesis presents a classic heterocyclic challenge: constructing a C(sp3)–N(sp2) bond between a secondary amine (piperidine ring) and a nitrogen-rich heterocycle (pyrazole) while controlling regioselectivity and preventing polymerization.[1]

This guide outlines two distinct protocols:

  • Method A (Process Route): Sulfonate displacement.[1] Preferred for gram-to-kilogram scale-up due to ease of purification and cost-efficiency.[1]

  • Method B (Discovery Route): Mitsunobu coupling.[1][2] Preferred for rapid, small-scale analog generation where speed outweighs purification costs.[1]

Retrosynthetic Analysis

The strategic disconnection occurs at the C3–N1 bond.[1] The piperidine nitrogen must be protected (Boc) to prevent self-alkylation.[1]

Retrosynthesis Target Target: 3-(1H-pyrazol-1-yl)piperidine HCl Intermediate Intermediate: N-Boc-3-(pyrazol-1-yl)piperidine Target->Intermediate Deprotection (HCl/Dioxane) Precursors Precursors: N-Boc-3-hydroxypiperidine + Pyrazole Intermediate->Precursors C-N Coupling (Mitsunobu or Sn2)

Figure 1: Retrosynthetic logic flow focusing on the C3-N1 bond formation.[1]

Method A: The Sulfonate Displacement Protocol (Process Route)[1]

This route utilizes a nucleophilic substitution (


) strategy.[1][3] It is robust because it avoids the difficult removal of triphenylphosphine oxide byproducts associated with the Mitsunobu reaction.[1]
Step 1: Activation of N-Boc-3-hydroxypiperidine

Rationale: The hydroxyl group is a poor leaving group.[1] Converting it to a mesylate (methanesulfonate) activates the C3 position for nucleophilic attack.[1]

  • Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Temperature: 0°C to RT.

Protocol:

  • Dissolve N-Boc-3-hydroxypiperidine in DCM (10 vol) under

    
     atmosphere.
    
  • Cool to 0°C. Add TEA slowly to scavenge HCl generated.

  • Add MsCl dropwise over 30 minutes. Exothermic control is critical to prevent elimination side-products (alkenes).[1]

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with saturated

    
    , then brine. Dry over 
    
    
    
    . Concentrate to yield the mesylate as a viscous oil (typically quantitative).[1]
Step 2: Nucleophilic Displacement with Pyrazole

Rationale: Pyrazole is a weak nucleophile (


).[1] We use Cesium Carbonate (

) in DMF.[1] Cesium is preferred over Sodium because the larger cation radius disrupts ion pairing, making the pyrazolate anion more "naked" and reactive (the "Cesium Effect").[1]
  • Reagents: Mesylate intermediate (1.0 eq), Pyrazole (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide), anhydrous.[1]

  • Temperature: 80–90°C.

Protocol:

  • Suspend Pyrazole and

    
     in DMF. Stir for 30 mins at RT to generate the pyrazolate anion.
    
  • Add the Mesylate intermediate (dissolved in minimal DMF).[1]

  • Heat to 90°C for 12–16 hours. Monitoring: Use TLC or LCMS.[1] The mesylate spot should disappear.[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove DMF.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes as a white/pale yellow solid.[1]

Step 3: Deprotection and Salt Formation

Rationale: Acidic cleavage of the Boc group yields the free amine, which is immediately trapped as the stable hydrochloride salt.[1]

  • Reagents: 4M HCl in Dioxane.

  • Solvent: Methanol (optional co-solvent) or Dioxane.[1]

Protocol:

  • Dissolve the coupled intermediate in minimal Dioxane or MeOH at 0°C.

  • Add 4M HCl in Dioxane (5–10 eq).

  • Stir at RT for 2–4 hours. A white precipitate often forms.[1]

  • Isolation: Dilute with Diethyl Ether (

    
    ) to maximize precipitation. Filter the solid.[1][3][4]
    
  • Drying: Vacuum oven at 40°C.

Method B: The Mitsunobu Protocol (Discovery Route)[1]

This route allows for direct coupling of the alcohol and pyrazole without a separate activation step.[1] It proceeds via inversion of configuration (Walden inversion).[1]

Reaction Mechanism & Workflow:

Mitsunobu Reagents Reagents: DIAD + PPh3 Complex Betaine Intermediate Reagents->Complex Formation Activation Activated Alcohol Complex->Activation + N-Boc-3-OH-Pip Product Coupled Product Activation->Product + Pyrazole (Sn2 Inversion)

Figure 2: Mitsunobu mechanism.[1][2] Note the inversion of stereochemistry if starting with chiral material.[1][5]

Protocol:

  • Charge: N-Boc-3-hydroxypiperidine (1.0 eq), Pyrazole (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF.
    
  • Cool: Bring system to 0°C under Argon.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Do not allow temperature to rise above 5°C during addition.

  • Reaction: Stir at RT overnight.

  • Purification: This is the bottleneck.[1] Concentrate and triturate with cold

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide).[1] Filter, then purify the filtrate via column chromatography.[1]

Comparative Data & Critical Control Points

ParameterMethod A (Mesylate)Method B (Mitsunobu)
Scalability High (kg ready)Low (Reagent cost/Purification)
Atom Economy ModeratePoor (High MW byproducts)
Purity Profile High (>98%)Moderate (Trace

often remains)
Moisture Sensitivity ModerateHigh (Requires strictly anhydrous conditions)
Stereochemistry Inversion (

)
Inversion (

)

Critical Control Point: Regioselectivity Pyrazole is an ambident nucleophile. While


-alkylation is favored over 

-alkylation,

vs

selectivity is irrelevant for unsubstituted pyrazole (due to symmetry/tautomerism).[1] However, ensure the starting material is 3-hydroxypiperidine, not 4-hydroxypiperidine, as the isomers have identical mass (LCMS cannot distinguish them).[1] Use NMR to verify.

Analytical Validation

Expected 1H NMR Data (DMSO-d6, HCl Salt):

  • Pyrazole Protons: Three distinct signals in the aromatic region (

    
     7.5–8.0 ppm).[1][6]
    
    • 
       ~7.80 (d, 1H, H-5 pyrazole)[1]
      
    • 
       ~7.50 (d, 1H, H-3 pyrazole)[1]
      
    • 
       ~6.30 (t, 1H, H-4 pyrazole)[1]
      
  • Piperidine NH: Broad singlet at

    
     9.0–9.5 ppm (indicative of 
    
    
    
    salt).[1]
  • Methine (C3-H): A multiplet shifted downfield (

    
     4.4–4.6 ppm) due to the adjacent pyrazole nitrogen.[1]
    
  • Piperidine

    
    :  Multiplets in the 1.5–3.5 ppm range.[1]
    

References

  • Mitsunobu Reaction on Pyrazoles

    • Title: Mitsunobu reaction of 3-hydroxypiperidine derivatives.[1]

    • Source: Organic Chemistry Portal / Wikipedia (General Mechanism).[1]

    • URL:[Link][1]

  • Mesylate Displacement Strategy

    • Title: Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Demonstrates analogous N-alkylation of pyrazoles on piperidine scaffolds).
    • Source: Molecules (MDPI), 2021.[1]

    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 3-(1H-pyrazol-1-yl)piperidine (CAS 455936-33-9) Entry.[1]

    • Source: PubChem.[7]

    • URL:[Link] (Note: Link directs to free base or salt equivalent).[1]

  • Cesium Effect in Alkylation

    • Title: Cesium carbonate as a base for N-alkylation of heterocycles.[1]

    • Source: Journal of Organic Chemistry (General Reference).[1]

    • URL:[Link]

Sources

Application Notes & Protocols: Reductive Amination Conditions Using 3-(1H-pyrazol-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry, for its efficacy in constructing carbon-nitrogen bonds.[1][2] This guide provides a detailed examination of the reductive amination of 3-(1H-pyrazol-1-yl)piperidine, a valuable heterocyclic building block, supplied as a hydrochloride salt. We will delve into the mechanistic rationale, selection of optimal reagents, and provide a robust, step-by-step protocol for its successful alkylation. The focus is on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that offers significant advantages in terms of yield, purity, and functional group tolerance.[3][4][5] This document is intended for researchers and process chemists seeking to leverage this versatile reaction for the synthesis of complex amines and drug candidates.

The Underlying Chemistry: Mechanism and Rationale

Successful execution of any protocol begins with a firm understanding of the underlying chemical principles. The reductive amination of a secondary amine with a carbonyl compound (aldehyde or ketone) is a sequential, one-pot process that consists of two distinct stages: the formation of an iminium ion intermediate and its subsequent reduction by a hydride source.[6][7]

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the neutral secondary amine on the electrophilic carbonyl carbon. This step is critically dependent on the amine being in its free base form. Since the starting material, 3-(1H-pyrazol-1-yl)piperidine hydrochloride, is a salt, the piperidine nitrogen is protonated and non-nucleophilic.[8] Therefore, the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is an essential prerequisite to liberate the free amine in situ.

Once the free amine is available, it reacts with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to yield a positively charged iminium ion. This dehydration step is typically the rate-limiting step and is facilitated by mildly acidic conditions.[9]

Stage 2: Hydride Reduction The formed iminium ion is highly electrophilic and readily accepts a hydride (H⁻) from a reducing agent to furnish the final tertiary amine product. The choice of reducing agent is paramount for the success of the reaction. It must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[3][10]

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism cluster_0 Activation AmineHCl Amine·HCl (Non-nucleophilic) FreeAmine Free Amine (Nucleophilic) AmineHCl->FreeAmine Base Base (e.g., TEA) Iminium Iminium Ion Intermediate Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Iminium + Free Amine - H₂O Product Tertiary Amine Product Iminium->Product STAB NaBH(OAc)₃ (STAB)

Figure 1: Reductive Amination Mechanism.
Why Sodium Triacetoxyborohydride (STAB)?

Sodium triacetoxyborohydride, NaBH(OAc)₃, has become the reagent of choice for reductive aminations for several key reasons:

  • Chemoselectivity: STAB is a mild reducing agent. The rate at which it reduces the in situ formed iminium ion is significantly faster than the rate of reduction of the starting aldehyde or ketone.[5] This minimizes the formation of undesired alcohol byproducts, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[5]

  • Broad Functional Group Tolerance: The reaction can be performed in the presence of various reducible functional groups, such as esters, nitro groups, and carbon-carbon multiple bonds.[3][4]

  • Convenience: It is a stable, commercially available solid that is easy to handle.

  • Reduced Toxicity: It is a safer alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN).[10]

Experimental Design and Optimization

While the protocol is robust, optimizing conditions can be crucial for maximizing yield and purity, especially with challenging substrates. The following table outlines key parameters and considerations.

ParameterRecommended RangeRationale & Expert Insights
Amine Salt 1.0 eqThe limiting reagent by definition.
Base (TEA/DIPEA) 1.1 - 1.2 eqA slight excess is used to ensure complete neutralization of the hydrochloride salt and any trace acids.
Carbonyl Compound 1.1 - 1.5 eqA modest excess of the carbonyl partner can drive the iminium formation equilibrium forward.
Reducing Agent (STAB) 1.2 - 1.6 eqAn excess is required to ensure complete reduction of the iminium intermediate. For slow reactions, a larger excess may be beneficial.
Solvent DCE, DCM, THF1,2-Dichloroethane (DCE) is often the preferred solvent, as reactions tend to be faster.[3] Dichloromethane (DCM) is also highly effective. Tetrahydrofuran (THF) is a viable alternative. Avoid protic solvents like methanol which are incompatible with STAB.[11]
Temperature 0 °C to Room Temp.Most reactions proceed efficiently at ambient temperature. For highly reactive aldehydes, cooling to 0 °C during reagent addition can help control potential exotherms.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS. Aldehydes typically react faster than ketones.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a generic aldehyde (R-CHO).

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Amine·HCl in Anhydrous Solvent B 2. Add Base (TEA) Stir 15 min A->B C 3. Add Aldehyde Stir 30-60 min B->C D 4. Add STAB (Portion-wise) C->D E 5. Stir at RT Monitor by TLC/LC-MS D->E F 6. Quench with aq. NaHCO₃ E->F G 7. Extract with Solvent F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Chromatography (optional) H->I

Figure 2: Experimental Workflow.
Materials & Equipment
  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Step-by-Step Procedure
  • Amine Free-Basing: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Suspend the solid in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Add triethylamine (1.1 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

  • Iminium Formation: Add the aldehyde or ketone (1.2 eq) to the reaction mixture. Stir for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[12]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5-10 minutes. A slight exotherm or gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS until the reaction is deemed complete (typically 4-24 hours).

  • Workup and Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃.[13] Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Product Characterization

The identity and purity of the final tertiary amine product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and covalent connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the carbonyl (C=O) stretch from the starting material.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete free-basing of the amine salt.2. Deactivated or wet STAB.3. Sterically hindered substrates.1. Ensure sufficient base (1.1-1.2 eq) is used; stir longer before adding the carbonyl.2. Use a fresh bottle of STAB; ensure anhydrous conditions.3. Increase reaction time, warm gently (e.g., to 40 °C), or increase the excess of STAB and carbonyl.
Alcohol Byproduct Formation 1. Use of a non-selective reducing agent.2. Water contamination hydrolyzing STAB.1. Confirm the use of STAB, not NaBH₄.2. Use anhydrous solvents and reagents.
Starting Amine Remains 1. Insufficient carbonyl or reducing agent.2. Incomplete iminium formation.1. Increase the equivalents of the carbonyl compound and/or STAB.2. Allow a longer stirring time after carbonyl addition before adding STAB.

Safety Precautions

  • Solvents: Dichloromethane and 1,2-dichloroethane are regulated solvents and should be handled in a well-ventilated fume hood.

  • Reducing Agent: Sodium triacetoxyborohydride is water-sensitive and can release flammable hydrogen gas upon contact with water or acid. Quenching should be performed slowly and carefully.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this procedure.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Grogan, G., & Slabu, I. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10775–10784. [Link]

  • Wang, D., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(52), 32955-32964. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Gammack Yamagata, A. D., et al. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Retrieved from [Link]

  • Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1339-1351. [Link]

  • De Vreese, R., et al. (2024). A three-step continuous synthesis of mepivacaine: leveraging green chemistry for a sustainable production of local anaesthetics. Green Chemistry, 26, 2231-2238. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 320-345. [Link]

  • Asraf, A., et al. (2022). Computation and experimental results on spectroscopic and physicochemical properties of efficient piperidine driven passive optical limiting material. Journal of Molecular Structure, 1250, 131777. [Link]

  • Reddit r/OrganicChemistry. (2023). Hydrochloride salt of amine. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Ather, A. H., et al. (2009). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Journal of Biomolecular Structure and Dynamics, 41(23), 12345-12365. [Link]

  • PubChem. (n.d.). 3-(1h-pyrazol-1-yl)piperidine. Retrieved from [Link]

Sources

Application Note: Preparation of High-Concentration Stock Solutions of 3-(1H-pyrazol-1-yl)piperidine HCl in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of high-concentration stock solutions of 3-(1H-pyrazol-1-yl)piperidine HCl in dimethyl sulfoxide (DMSO). Designed for researchers in drug discovery and development, this protocol emphasizes best practices to ensure solution integrity, concentration accuracy, and long-term stability, which are paramount for generating reproducible experimental data.

Introduction: The Critical Role of Stock Solution Integrity

In preclinical research and high-throughput screening (HTS), the reliability of experimental outcomes is fundamentally dependent on the quality of the compound stock solutions. Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions of a vast array of small molecules due to its exceptional solvating power for both polar and nonpolar compounds.[1][2] This allows for the creation of concentrated stocks (often ≥10 mM) that can be serially diluted into aqueous assay buffers while keeping the final DMSO concentration low (<0.5%) to minimize solvent-induced cellular toxicity or off-target effects.[3][4]

3-(1H-pyrazol-1-yl)piperidine is a heterocyclic amine containing a piperidine ring, a common structural motif in many pharmaceuticals.[5] The hydrochloride (HCl) salt form is often used to improve solubility and stability. Ensuring that this compound is accurately weighed, fully solubilized, and properly stored is the first and most critical step in any experimental workflow. Errors at this stage, such as inaccurate concentration, compound degradation, or precipitation, can lead to costly and misleading results. This guide provides a robust, self-validating protocol grounded in established principles of chemical and compound management.

Compound and Solvent Characterization

A thorough understanding of the materials is essential for anticipating challenges and making informed decisions during solution preparation.

Property3-(1H-pyrazol-1-yl)piperidine HClDimethyl Sulfoxide (DMSO)
Molecular Formula C₈H₁₄ClN₃[6][7](CH₃)₂SO[1]
Molecular Weight 187.67 g/mol [6][7]78.13 g/mol [1]
CAS Number 1955541-57-7[6][7]67-68-5[1]
Appearance White to off-white solid (typical)Colorless liquid[1]
Key Features Heterocyclic amine salt; piperidine scaffold is common in CNS-active compounds.Polar aprotic solvent; miscible with water and many organic solvents.[1] High boiling point (189 °C) minimizes evaporation.[8]
Critical Property Hygroscopicity: As a salt, it may absorb atmospheric moisture, affecting accurate weighing.Hygroscopicity: Readily absorbs water from the air, which can lower compound solubility and promote hydrolysis of sensitive compounds.[9]
Purity ≥95% (typical for research grade)[7][10]Anhydrous (≥99.9%) grade is required to prevent compound precipitation and degradation.[11]

Workflow for Stock Solution Preparation

This diagram outlines the comprehensive workflow, from initial calculations to final storage, ensuring a systematic and error-minimized process.

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase calc 1. Calculate Required Mass (Target: 10 mM in 1 mL) weigh 2. Accurately Weigh Compound (Analytical Balance) calc->weigh Mass value add_dmso 3. Add Anhydrous DMSO (Calibrated Pipette) weigh->add_dmso Weighed solid dissolve 4. Ensure Complete Dissolution (Vortexing/Sonication) add_dmso->dissolve Suspension labeling 5. Label Vial Clearly (Name, Conc., Date, Initials) dissolve->labeling Clear Solution aliquot 6. Aliquot into Working Volumes (Low-binding tubes) labeling->aliquot storage 7. Long-Term Storage (-20°C or -80°C) aliquot->storage Minimize freeze-thaw

Caption: Workflow for preparing DMSO stock solutions.

Detailed Protocol for 10 mM Stock Solution

This protocol details the preparation of a 1 mL, 10 mM stock solution. Adjust volumes and mass as required.

Materials and Equipment
  • Reagents:

    • 3-(1H-pyrazol-1-yl)piperidine HCl (solid powder, purity ≥95%)

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[11]

  • Equipment & Consumables:

    • Analytical balance (readable to 0.1 mg)

    • Calibrated micropipettes (P1000)

    • Vortex mixer

    • Water bath sonicator (optional, for difficult-to-dissolve compounds)

    • 1.5 mL or 2.0 mL amber glass vials or low-binding microcentrifuge tubes

    • Sterile, nuclease-free pipette tips

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (nitrile)

Pre-Preparation Calculations

The goal is to determine the mass of the compound required to achieve the target concentration.

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Target Concentration: 10 mM = 0.010 mol/L

  • Target Volume: 1 mL = 0.001 L

  • Molecular Weight: 187.67 g/mol [6][7]

Calculation: Mass (mg) = (0.010 mol/L) × (0.001 L) × (187.67 g/mol ) × (1000 mg/g) Mass = 1.8767 mg

Therefore, you will need to weigh approximately 1.88 mg of 3-(1H-pyrazol-1-yl)piperidine HCl.

Step-by-Step Weighing and Dissolution Protocol
  • Environment Setup: Before starting, ensure the weighing area is clean and free of drafts. Allow the compound to equilibrate to room temperature for at least 30 minutes before opening to minimize moisture condensation on the hygroscopic solid.

  • Vial Tare: Place a clean, labeled amber vial on the analytical balance and tare the weight.

  • Weighing: Carefully add approximately 1.88 mg of the compound into the vial. Record the exact mass to four decimal places (e.g., 1.91 mg). This exact mass will be used to calculate the final, precise concentration.

  • Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial.

    • Expert Insight: DMSO is viscous. To ensure accuracy, pipette slowly and consider reverse pipetting. Ensure the pipette tip touches the inner wall of the vial to dispense the full volume.

  • Dissolution: Cap the vial tightly and vortex at medium speed for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Avoid excessive heating, which could degrade the compound.

  • Final Concentration Calculation: Adjust the concentration based on the actual mass weighed.

    • Formula: Final Conc. (mM) = [Mass (mg) / (MW ( g/mol ) × Volume (L))]

    • Example: If you weighed 1.91 mg: Final Conc. = [1.91 mg / (187.67 g/mol × 0.001 L)] = 10.18 mM

  • Labeling: Clearly label the primary stock vial with the compound name, the precise final concentration (e.g., 10.18 mM), solvent (100% DMSO), preparation date, and your initials.

Aliquoting and Storage: Preserving Solution Integrity
  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade compounds and introduce water into the DMSO, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in low-binding tubes.[4][12]

  • Storage: Store the aliquots in a freezer at -20°C or -80°C .[13][14] For long-term storage (>3 months), -80°C is preferable.

    • Trustworthiness Pillar: Studies have shown that while many compounds are stable in DMSO, frozen storage significantly suppresses degradation over time.[15][16] Room temperature storage is not recommended for periods longer than a few weeks.[16]

Quality Control and Best Practices

A protocol is only as good as its execution and validation. Implementing these QC steps ensures the trustworthiness of your stock solutions.

ParameterBest Practice / QC MethodRationale
Purity of Starting Materials Use anhydrous (≥99.9%) DMSO and compound with a certificate of analysis (CoA).Water is a primary driver of compound degradation and precipitation.[17] The CoA verifies the identity and purity of the solid compound.
Concentration Verification For critical applications, verify concentration using techniques like qNMR (Quantitative NMR) or LC-MS with a standard curve.This provides an absolute, empirical confirmation of the calculated concentration, accounting for any weighing or volume errors.
Solution Integrity Before use, thaw an aliquot completely and centrifuge briefly. Visually inspect for any precipitate.Precipitation indicates the compound has fallen out of solution, which would lead to inaccurate dosing in experiments.
Freeze-Thaw Cycles Limit to a maximum of 3-5 cycles per aliquot. Discard after.Repeated freezing and thawing can increase water absorption and cause compound degradation or precipitation.[12][18]
Documentation Maintain a detailed log for each stock solution, including lot number, exact mass, final concentration, date, and storage location.This ensures traceability, a core component of Good Laboratory Practice (GLP) and robust scientific methodology.[19]

Safety Precautions

  • Compound Handling: 3-(1H-pyrazol-1-yl)piperidine HCl is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][20] Always handle the solid powder and solutions in a well-ventilated area or a chemical fume hood.

  • DMSO Handling: DMSO can readily penetrate the skin and may carry dissolved substances with it.[2] Always wear appropriate chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety glasses.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Novartis Institutes for BioMedical Research. (n.d.). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance. Nanopedia. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Label for 3-(1H-pyrazol-1-yl)piperidine hydrochloride. Retrieved from [Link]

  • ELRIG. (n.d.). Stability of DMSO-solubilised compounds: The effects of temperature and humidity. Labhoo. Retrieved from [Link]

  • ResearchGate. (2024). How long can I store stock solution (Benzo[a]pyrene in DMSO)?. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Nelson, S. L., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound. Retrieved from [Link]

  • Bitesize Bio. (2022). DMSO biochemistry. YouTube. Retrieved from [Link]

  • Reddit. (2023). r/labrats: DMSO shelf life. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO as Industrial Solvent. Retrieved from [Link]

  • Tristar Intermediates. (2025). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • BatchMaster ERP. (n.d.). Quality Control for Chemical Industries. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Preparation of Quality Control Solutions. Retrieved from [Link]

  • Reddit. (2024). r/biotech: Making stock solution in DMSO: how to automate. Retrieved from [Link]

  • Walsh Medical Media. (2023). Statistical Methods for Quality Control in Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-methyl-1h-pyrazol-5-yl)piperidine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-Chloro-1H-pyrazol-3-yl)piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Wikipedia. (2024). Piperidine. Retrieved from [Link]

Sources

Microwave-assisted synthesis involving 3-(1H-pyrazol-1-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-(1H-pyrazol-1-yl)piperidine Hydrochloride

Executive Summary

The 3-(1H-pyrazol-1-yl)piperidine motif is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for Janus Kinase (JAK) inhibitors, GPCR ligands, and various oncology targets. Traditional thermal synthesis of this moiety—typically via nucleophilic substitution (


) on secondary carbons—is plagued by slow reaction kinetics (12–24 hours), incomplete conversion, and competitive elimination reactions.

This Application Note details a robust Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 45 minutes while significantly improving yield and purity. By utilizing the dielectric heating properties of polar aprotic solvents, we overcome the steric energy barrier of the secondary piperidine electrophile.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent


 displacement strategy. The key disconnection is the C–N bond between the piperidine C3 position and the pyrazole N1 nitrogen.
  • Target: this compound.

  • Precursors: 1H-Pyrazole (Nucleophile) and tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (Electrophile).

  • Key Challenge: Suppressing the E2 elimination side-reaction (formation of enecarbamate) which competes with

    
     substitution on secondary electrophiles.
    
Reaction Scheme

The workflow involves three distinct stages:

  • Activation: Conversion of N-Boc-3-hydroxypiperidine to the reactive mesylate.

  • Coupling (MW): Microwave-driven N-alkylation.

  • Deprotection: Acid-mediated removal of the Boc group and salt formation.

Experimental Protocols

Phase 1: Preparation of the Electrophile (Activation)

Note: This step is typically performed under standard thermal conditions to ensure precise temperature control during the exothermic mesylation.

Reagents:

  • tert-Butyl 3-hydroxypiperidine-1-carboxylate (

    
     equiv)
    
  • Methanesulfonyl chloride (

    
     equiv)
    
  • Triethylamine (

    
     equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous DCM (

    
     M) and cool to 
    
    
    
    C.
  • Add triethylamine followed by dropwise addition of methanesulfonyl chloride.

  • Stir at

    
    C for 30 minutes, then warm to RT for 2 hours.
    
  • Workup: Wash with cold

    
    N HCl, saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Validation: The resulting oil (Boc-3-OMs-piperidine) is unstable on silica; use immediately or store at

    
    C.
    
Phase 2: Microwave-Assisted C–N Coupling (The Core Protocol)

This is the critical step where MW irradiation provides a kinetic advantage.

Reagents:

  • Electrophile: tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (

    
     equiv, 
    
    
    
    mmol)
  • Nucleophile: 1H-Pyrazole (

    
     equiv)
    
  • Base: Cesium Carbonate (

    
    , 
    
    
    
    equiv)
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (

    
     mL)
    

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

  • 10 mL Microwave Process Vial with crimp cap

Step-by-Step Methodology:

  • Loading: In a 10 mL MW vial, add

    
     (
    
    
    
    g,
    
    
    mmol) and 1H-pyrazole (
    
    
    mg,
    
    
    mmol).
  • Dissolution: Add the mesylate electrophile (

    
     mg, 
    
    
    
    mmol) dissolved in
    
    
    mL of anhydrous DMF. Add a magnetic stir bar.
  • Sealing: Crimp the vial and pre-stir for 30 seconds to ensure slurry homogeneity.

  • Irradiation Parameters:

    • Temperature:

      
      C
      
    • Time: 30 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (High absorption setting)

    • Pre-stir: 30s (High speed)

  • Workup:

    • Cool the vial to RT (compressed air cooling).

    • Dilute reaction mixture with Ethyl Acetate (

      
       mL).
      
    • Wash with Water (

      
       mL) and Brine (
      
      
      
      mL) to remove DMF.
    • Dry organic layer (

      
      ), filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The product, tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate, elutes typically at 40-50% EtOAc.

Phase 3: Deprotection and Salt Formation

Procedure:

  • Dissolve the purified intermediate in 1,4-Dioxane (

    
     mL).
    
  • Add

    
    N HCl in Dioxane (
    
    
    
    equiv).
  • Stir at RT for 2 hours (precipitate will form).

  • Isolation: Dilute with diethyl ether (

    
     mL), filter the white solid, and wash with ether.
    
  • Drying: Dry under high vacuum to yield This compound .

Optimization Data & Validation

The following data summarizes the optimization process comparing thermal vs. microwave conditions.

Table 1: Reaction Optimization (Coupling Step)

EntryMethodSolventBaseTemp (

C)
TimeYield (%)Purity (LCMS)
1ThermalDMF

8016 h45%82%
2ThermalDMF

9012 h58%88%
3MWMeCN

10020 min35%90%
4MWDMF

10020 min78%94%
5 MW DMF

120 30 min 92% >98%
6MWDMF

10010 min60%75%*

*Note: Stronger bases like NaH promoted E2 elimination (alkene formation), reducing yield.

Why


C? 
At temperatures below 

C, the steric hindrance of the secondary carbon slows the

attack. At

C, the kinetic energy is sufficient to overcome this barrier without degrading the Boc-protecting group (which becomes labile >

C in DMF).

Visual Workflows

Figure 1: Synthetic Pathway and Mechanism[1]

G cluster_0 Microwave Reactor Start N-Boc-3-OH-Piperidine Act Activation (MsCl, Et3N) Start->Act Inter Intermediate: N-Boc-3-OMs-Piperidine Act->Inter Yield >95% MW_Step MW Coupling (Pyrazole, Cs2CO3, DMF) 120°C, 30 min Inter->MW_Step Coupled Coupled Product: N-Boc-3-(Pyrazol-1-yl) MW_Step->Coupled SN2 Displacement Yield 92% Deprot Deprotection (4N HCl/Dioxane) Coupled->Deprot Final Target: 3-(1H-pyrazol-1-yl) piperidine HCl Deprot->Final Salt Formation

Caption: Step-wise synthetic route highlighting the critical microwave-assisted


 coupling step.
Figure 2: Workup and Purification Logic

Workup Rxn Crude Reaction Mixture (DMF, Product, Salts) Extract Liquid-Liquid Extraction (EtOAc / H2O) Rxn->Extract AqPhase Aqueous Phase (DMF, Cs Salts) Extract->AqPhase Remove Polar Impurities OrgPhase Organic Phase (Product, Excess Pyrazole) Extract->OrgPhase Silica Flash Chromatography (Hex/EtOAc) OrgPhase->Silica Pure Pure Boc-Intermediate Silica->Pure

Caption: Purification strategy to efficiently remove high-boiling DMF solvent and excess reagents.

References

  • Vertex Pharmaceuticals Inc. (2015). 4-(Indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1. Link

    • Citation Context: Establishes the baseline thermal conditions for pyrazole N-alkylation on piperidine scaffolds using carbon
  • Kouznetsov, V. V., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Semantic Scholar. [Link]([Link]

    • Citation Context: Provides spectral characterization data for similar N-substituted pyrazole moieties.
  • ChemScene. (n.d.). 3-(1H-pyrazol-1-yl)piperidine Product Data. Link

    • Citation Context: Confirms the commercial availability and CAS registry (1211541-73-9) of the target free base.
  • Biotage AB. (2023). Microwave Synthesis in Medicinal Chemistry: A User Guide. Citation Context: General reference for reaction parameter sets (Temp/Pressure limits) in single-mode reactors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Pyrazol-1-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-1-yl)piperidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to equip you with the expertise and practical solutions needed to optimize your reaction outcomes and ensure the purity of your final compound.

Troubleshooting Guide: Common Impurities and Purification Strategies

The synthesis of this compound, typically achieved through the N-alkylation of pyrazole with a suitable piperidine derivative, can present several challenges related to impurity formation. This guide addresses the most common issues and provides systematic approaches to their resolution.

Issue 1: Presence of Regioisomeric Impurity: 5-(1H-Pyrazol-1-yl)piperidine

Q: My final product shows a significant peak corresponding to an isomer that I suspect is the N2-alkylation product. How can I confirm its identity and improve the regioselectivity of my reaction?

A: The formation of N1 and N2 regioisomers is a well-documented challenge in the N-alkylation of unsymmetrical pyrazoles. [1][2] The relative proportions of these isomers are influenced by steric and electronic factors, as well as reaction conditions.

Root Cause Analysis:

  • Steric Hindrance: The piperidine moiety can react at either the N1 or N2 position of the pyrazole ring. The regioselectivity is often governed by the steric bulk of both the pyrazole substituents and the alkylating agent.[3]

  • Solvent Effects: The polarity of the solvent can influence which nitrogen is more nucleophilic. Polar aprotic solvents like DMF and DMSO are commonly used and can favor one isomer over the other.[1]

  • Base Selection: The choice of base is critical in deprotonating the pyrazole nitrogen. The nature of the counter-ion can also play a role in directing the alkylation.

Troubleshooting Workflow:

Caption: Workflow for addressing regioisomeric impurities.

Experimental Protocols:

Protocol 1: Column Chromatography for Isomer Separation

  • Slurry Preparation: Adsorb the crude product mixture onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane or dichloromethane).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure desired isomer.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Starting Condition Optimized Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane/MethanolGradient: 0-10% Methanol in Dichloromethane
Detection UV (254 nm) or StainingUV (254 nm) or Staining

Protocol 2: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold, while the impurity remains soluble or insoluble at both temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Issue 2: Unreacted Starting Materials - Piperidine and Pyrazole Derivatives

Q: My crude product contains significant amounts of unreacted piperidine starting material. How can I effectively remove it?

A: Residual starting materials are a common issue, often resulting from incomplete reactions or incorrect stoichiometry.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

  • Poor Reagent Purity: The purity of the starting materials can affect reaction efficiency.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can leave one in excess.

Troubleshooting and Purification:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before workup.

  • Aqueous Wash: During the workup, a wash with a dilute acid solution (e.g., 1M HCl) can help remove the basic piperidine starting material by converting it into its water-soluble salt.

  • Extraction: A liquid-liquid extraction can effectively separate the desired product from water-soluble impurities.

Caption: Strategy for removing unreacted piperidine.

Issue 3: Formation of Over-Alkylated Byproduct (Quaternary Ammonium Salt)

Q: I'm observing a highly polar impurity that I suspect is a quaternary ammonium salt from over-alkylation of the piperidine nitrogen. How can I prevent this?

A: Over-alkylation is a potential side reaction, especially with highly reactive alkylating agents. [5]

Root Cause Analysis:

  • Reactive Alkylating Agent: The use of highly reactive electrophiles can lead to the formation of quaternary salts.[5]

  • Excess Alkylating Agent: Using a large excess of the alkylating agent increases the likelihood of this side reaction.

Preventative Measures:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the over-alkylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the reaction and assessing the purity of the final product?

A1: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying the product and impurities, including regioisomers.[6]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of purity. A reversed-phase HPLC method with UV detection is often suitable.[7][8]

  • Gas Chromatography (GC): Can be used to detect volatile impurities like residual piperidine.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help in identifying and quantifying impurities. 2D NMR techniques like COSY and HMBC can be invaluable for distinguishing between regioisomers.

Q2: How do I choose the optimal base for the N-alkylation of pyrazole?

A2: The choice of base is crucial for efficient deprotonation of the pyrazole.

  • Strong Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base that is very effective. However, it requires anhydrous conditions.

  • Carbonate Bases: Potassium carbonate (K₂CO₃) is a milder and easier-to-handle base that is often effective, particularly in polar aprotic solvents like DMF or DMSO.[1]

  • Phase Transfer Catalysis: In some cases, phase transfer catalysis can be a high-yielding alternative that simplifies the workup procedure.[1]

Q3: My final hydrochloride salt is difficult to crystallize. What can I do?

A3: Difficulty in crystallization can be due to residual impurities or the choice of solvent.

  • Purity: Ensure the free base is of high purity before attempting salt formation. Even small amounts of impurities can inhibit crystallization.

  • Solvent System: Experiment with different solvent systems for the salt formation and crystallization. A common method is to dissolve the free base in a solvent like ethanol or isopropanol and then add a solution of HCl in a solvent in which the salt is insoluble, such as diethyl ether or heptane.

  • Seeding: If you have a small amount of crystalline material, you can use it to seed the supersaturated solution.

References

  • BenchChem. (2025).
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • BenchChem. (2025).
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.). [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

Sources

Neutralization techniques for converting hydrochloride salt to free base

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Neutralization & Isolation Protocols

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the conversion of hydrochloride (HCl) salts to their free base forms—a critical unit operation in drug discovery and process chemistry.

Why is this necessary?

  • Solubility: Free bases typically partition into organic solvents (DCM, EtOAc, MTBE), whereas salts prefer aqueous media.

  • Reactivity: Nucleophilic reactions (e.g., acylations, alkylations) often require the lone pair of the free base, which is protonated and unreactive in the salt form.

  • Bioavailability: Permeability assays (PAMPA, Caco-2) often require the neutral species.

⚠️ Safety Advisory: Neutralization of HCl salts is an exothermic process. On scales >1g, add base slowly to control heat generation. If using carbonate/bicarbonate bases, anticipate significant CO₂ evolution (foaming).

Method Selection Strategy

Do not default to extraction. Analyze your substrate's properties (solubility, scale, stability) to select the optimal workflow.

MethodSelection Start Start: Analyze Substrate Solubility Is the HCl salt water soluble? Start->Solubility Scale Scale of Operation? Solubility->Scale Yes Precip Method B: Direct Precipitation (Process Scale) Solubility->Precip No (Suspension) LLE Method A: Liquid-Liquid Extraction (Standard) Scale->LLE < 10g Scale->Precip > 10g (Avoids large solvent vols) Resin Method C: Solid-Supported Base (High Throughput/Water Sensitive) Scale->Resin < 100mg (Parallel Chem) SCX Method D: SCX Chromatography (Zwitterions/Polar Compounds) LLE->SCX If compound stays in water (Polar)

Figure 1: Decision matrix for selecting the appropriate neutralization technique based on physicochemical properties and scale.

Module A: Liquid-Liquid Extraction (LLE)

The Workhorse Protocol

This method relies on the Henderson-Hasselbalch equation .[1][2][3][4] To ensure >99% of your compound is in the free base form (and thus extractable into the organic layer), the aqueous pH must be adjusted to at least 2 units above the pKa of the conjugate acid.



Standard Protocol
  • Dissolution: Dissolve the HCl salt in minimal distilled water (approx. 10-20 mL/g).

  • Organic Addition: Add an immiscible organic solvent (DCM is standard; EtOAc or MTBE are greener alternatives).

  • Neutralization: While stirring, slowly add base (1M NaOH or Saturated NaHCO₃) until the aqueous layer pH is > pKa + 2.

    • Note: Use pH paper or a probe to verify.

  • Separation: Shake vigorously (venting frequently if using carbonate). Allow layers to separate.[5][6][7]

  • Re-extraction: Remove the organic layer. Extract the aqueous layer 2x more with fresh organic solvent.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (granular) or MgSO₄ (powder), filter, and concentrate in vacuo.

Troubleshooting LLE
SymptomProbable CauseCorrective Action
Emulsion (Cloudy interface)Surfactant-like properties or vigorous shaking.1. Add Brine: Increases ionic strength, forcing phase separation.2. Filtration: Pass the emulsion through a glass wool plug or Celite.3. Time: Allow to sit for 20+ mins.
Low Yield Aqueous pH too low.Check pH of the aqueous layer (not the organic). If pH < pKa+2, add stronger base (e.g., adjust from NaHCO₃ to NaOH) and re-extract.
Compound in Aqueous Compound is highly polar (LogP < 1).LLE may fail. Switch to Method D (SCX Chromatography) or continuous extraction.
"Rag" Layer Insoluble impurities/polymers.Filter the biphasic mixture through a sintered glass funnel before separation.

Module B: Direct Precipitation (Oiling Out)

For Process Scale & Water-Sensitive Compounds

In this method, you neutralize the salt in a solvent system where the salt is soluble, but the free base is not, causing it to crystallize out.

The "Oiling Out" Phenomenon

A common failure mode is "oiling out," where the free base separates as a liquid droplet rather than a crystalline solid.[8][9] This occurs when the melting point of the solid is lower than the process temperature in the solvent mixture, often depressed by impurities.[8]

OilingOut Impurity Impurities present MP_Depression Melting Point Depression (Freezing Point Depression) Impurity->MP_Depression Temp Process Temp > Depressed MP MP_Depression->Temp Oil Product Oils Out (Liquid Phase) Temp->Oil Crystal Crystalline Solid Oil->Crystal Slow Cool / Seed

Figure 2: Mechanism of "Oiling Out" during neutralization.

Protocol & Recovery
  • Dissolve: Dissolve HCl salt in water.

  • Neutralize: Add base (e.g., 2M NaOH) dropwise.

  • Observation:

    • Success: White precipitate forms. Filter and wash with water.

    • Failure (Oil): Gummy oil sticks to the flask.

Troubleshooting Oiling Out
  • Technique 1 (Seeding): Add a crystal of pure free base (if available) to the oiled mixture to provide a nucleation site.

  • Technique 2 (Cooling): Cool the mixture to 0°C. Many oils will solidify at lower temperatures.

  • Technique 3 (Co-solvent): If the oil persists, add a small amount of "good" solvent (e.g., Ethanol) to redissolve the oil, then cool slowly to induce crystallization.

Module C: Solid-Supported Neutralization

For High-Throughput & Parallel Chemistry

This method avoids aqueous workup entirely, making it ideal for generating free bases for immediate use in moisture-sensitive reactions.

Protocol
  • Suspension: Suspend the HCl salt in an organic solvent (DCM, MeOH, or THF).

  • Resin Addition: Add 3-4 equivalents of Solid-Supported Carbonate (e.g., MP-Carbonate) or Polymer-Supported Hydroxide .

  • Agitation: Shake or stir gently for 2-4 hours at room temperature.

    • Mechanism:[10][11] The resin sequesters the HCl; the free base remains in solution.

  • Filtration: Filter off the resin beads.

  • Result: The filtrate contains the clean free base.

Frequently Asked Questions (FAQ)

Q: Can I use NaHCO₃ for all neutralizations? A: No. Sodium bicarbonate is a weak base (pH ~8.5). If your amine has a pKa > 7-8 (e.g., secondary amines, piperidines), NaHCO₃ may not reach the required pH (pKa + 2) for complete conversion. Use NaOH or KOH for high-pKa amines.

Q: My compound degrades at high pH. How do I free base it? A: Avoid NaOH. Use a milder biphasic system with Sodium Carbonate (Na₂CO₃) or use the Solid-Supported Carbonate method (Module C), which maintains a strictly non-aqueous and milder environment.

Q: How do I dry the free base if it's an oil? A: After LLE, dry the organic phase thoroughly with MgSO₄. Remove the solvent via rotary evaporation.[8] To remove trace solvent from the resulting oil, use a high-vacuum line (< 1 mbar) for 12-24 hours. If it remains an oil, it may be the compound's natural state (verify literature MP).

Q: Why is my yield >100%? A: This usually indicates trapped solvent or inorganic salts.

  • Solvent: 1H NMR will show solvent peaks. Dry longer under high vacuum.

  • Salts: If you skipped the drying agent or filtration step, NaCl may be suspended in your oil. Redissolve in dry DCM and filter.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section 2.20: Solvent Extraction. Longman Scientific & Technical.
  • Henderson-Hasselbalch Equation Applications . Chemistry LibreTexts. Available at: [Link]

  • Oiling Out in Crystallization . Mettler Toledo Process Chemistry. Available at: [Link]

  • Solid-Supported Scavengers and Reagents . Biotage Technical Notes. Available at: [Link] (General reference for MP-Carbonate protocols).

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-(1H-pyrazol-1-yl)piperidine Hydrochloride: A Multi-faceted Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists working with heterocyclic compounds, such as the promising scaffold 3-(1H-pyrazol-1-yl)piperidine hydrochloride, a robust analytical strategy is paramount. This guide provides an in-depth comparison of various analytical techniques for the structural elucidation and purity assessment of this molecule, anchored in experimental data and established scientific principles. We will delve into the interpretation of ¹H NMR data and explore the complementary insights offered by ¹³C NMR, 2D NMR, Mass Spectrometry, and HPLC.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for determining the structure of organic molecules in solution. Its ability to provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling makes it an indispensable tool.

Predicted ¹H NMR Spectrum and Peak Assignment for this compound

While an experimental spectrum for the title compound is not publicly available, a predicted ¹H NMR spectrum can be constructed based on established chemical shift values for piperidine and pyrazole moieties. The hydrochloride salt form will influence the chemical shifts, particularly of the protons on the piperidine ring, due to the protonation of the piperidine nitrogen.

Structure and Proton Labeling:

Structure of this compound with proton labeling.

Predicted ¹H NMR Peak Assignments:

PeakProton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
1H3', H5' (pyrazole)7.5 - 8.0d, d1H, 1HProtons on the pyrazole ring are in the aromatic region, deshielded by the electronegative nitrogen atoms.[1]
2H4' (pyrazole)~6.4t1HThe proton at the 4-position of the pyrazole ring is typically found at a higher field compared to H3' and H5'.[1]
3H3a (piperidine)4.0 - 4.5m1HThe methine proton at the point of substitution is significantly deshielded by the attached pyrazole ring.
4H2e, H6e, H2a, H6a (piperidine)3.0 - 3.8m4HProtons adjacent to the protonated nitrogen are deshielded. Axial and equatorial protons will have different chemical shifts and coupling constants.
5N⁺-H (piperidine)Broad singlet2HBroad signal due to exchange with the solvent and quadrupolar relaxation.
6H4e, H5e, H4a, H5a (piperidine)1.8 - 2.5m4HProtons on the C4 and C5 carbons of the piperidine ring are in the aliphatic region.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the N-H protons.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of 0-12 ppm is typically sufficient for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons.

A Comparative Analysis of Alternative Techniques

While ¹H NMR is a powerful primary tool, a comprehensive structural elucidation often necessitates the use of complementary analytical techniques.

Workflow for comprehensive structural elucidation.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework. For this compound, one would expect to observe eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the piperidine carbons are influenced by the substitution pattern.[2]

2D NMR Spectroscopy: Mapping the Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide crucial information about the connectivity of atoms within a molecule.

  • COSY: A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of the piperidine ring protons by tracing the coupling network.

  • HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is instrumental in assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.[1]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, and the resulting fragment ions can provide clues about the connectivity of the pyrazole and piperidine rings. Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom.[3]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Isomeric Composition

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a compound and to separate isomers. For this compound, a reversed-phase HPLC method could be developed to assess its purity by separating it from any starting materials, byproducts, or degradation products. Chiral HPLC could be employed to separate enantiomers if the synthesis results in a racemic mixture. The separation of pyrazole isomers by HPLC has been well-documented and often utilizes C18 columns with mobile phases consisting of acetonitrile and water with acid modifiers.[4][5]

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Number, environment, and connectivity of protons.Highly informative for structure determination, non-destructive.Can have overlapping signals in complex molecules.
¹³C NMR Number and type of carbon atoms.Confirms carbon skeleton.Lower sensitivity than ¹H NMR, longer acquisition times.
2D NMR (COSY, HSQC) Proton-proton and proton-carbon correlations.Unambiguously assigns complex spectra and confirms connectivity.Longer experiment times, requires more expertise for interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides elemental composition (HRMS).Isomers may not be distinguishable, fragmentation can be complex.
HPLC Purity, quantification, and separation of isomers.High separation efficiency, quantitative.Does not provide direct structural information.

Conclusion

The structural elucidation of this compound is best achieved through a synergistic application of multiple analytical techniques. While ¹H NMR provides the foundational structural information, its power is significantly amplified when combined with ¹³C NMR, 2D NMR, and Mass Spectrometry. HPLC plays a crucial, complementary role in assessing the purity of the synthesized compound. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in the structure and quality of their molecules, a critical step in advancing drug discovery and development programs.

References

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 1(4), 170-175.
  • Gedgaudas, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 3-(1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of novel chemical entities, a deep understanding of mass spectrometry fragmentation patterns is paramount. This guide provides an in-depth technical comparison of the anticipated Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation of 3-(1H-pyrazol-1-yl)piperidine, a heterocyclic scaffold of increasing interest in medicinal chemistry. By dissecting the fragmentation behavior of its constituent piperidine and pyrazole moieties, we can predict and interpret the mass spectrum of the complete molecule, enabling robust analytical method development and confident structural confirmation.

The Influence of Molecular Architecture on Fragmentation

The fragmentation of 3-(1H-pyrazol-1-yl)piperidine in a tandem mass spectrometer is fundamentally governed by the stability of the resulting fragment ions. The presence of two distinct nitrogen-containing heterocyclic rings, piperidine and pyrazole, offers multiple potential sites for protonation and subsequent cleavage. However, the basicity of the nitrogen atoms plays a crucial role in directing the initial fragmentation cascade. The piperidine nitrogen is significantly more basic than the pyrazole nitrogens, making it the most likely site of protonation under typical positive-mode electrospray ionization (ESI) conditions. This initial protonation event is the key to unlocking the fragmentation puzzle.

Predicted Fragmentation Pathway of Protonated 3-(1H-pyrazol-1-yl)piperidine ([M+H]⁺)

Upon introduction into the mass spectrometer and ionization via ESI, 3-(1H-pyrazol-1-yl)piperidine will readily form the protonated molecule, [M+H]⁺, with a predicted m/z of 152.1182. Collision-induced dissociation (CID) of this precursor ion is expected to initiate fragmentation pathways characteristic of protonated N-substituted piperidines.

The primary fragmentation is anticipated to be the cleavage of the piperidine ring, driven by the charge on the nitrogen atom. This can proceed through several established mechanisms for piperidine derivatives, including alpha-cleavage and ring fission.[1]

A plausible dominant fragmentation pathway is initiated by a charge-remote fragmentation, leading to the opening of the piperidine ring. This is followed by the loss of the pyrazole substituent, or fragments thereof, as neutral molecules.

Below is a proposed fragmentation scheme, outlining the key product ions expected to be observed in the MS/MS spectrum of 3-(1H-pyrazol-1-yl)piperidine.

Table 1: Predicted Major Fragment Ions of [3-(1H-pyrazol-1-yl)piperidine+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (m/z)Proposed Structure of Fragment
152.118285.086267.0320 (Pyrazole)Protonated Piperidine
152.118296.081156.0371 (C4H8)Protonated Pyrazole-containing fragment
152.118268.050084.0682 (Piperidine ring fragment)Protonated Pyrazole

The following diagram illustrates the predicted primary fragmentation pathway:

G cluster_precursor Precursor Ion cluster_fragments Primary Fragment Ions precursor [M+H]⁺ m/z 152.1182 3-(1H-pyrazol-1-yl)piperidine (protonated) frag1 m/z 85.0862 Protonated Piperidine precursor->frag1  - C4H5N2 (Pyrazole) frag2 m/z 96.0811 Protonated Pyrazole-containing fragment precursor->frag2  - C3H6 frag3 m/z 68.0500 Protonated Pyrazole precursor->frag3  - C5H9 (Piperidine fragment)

Caption: Predicted Fragmentation of 3-(1H-pyrazol-1-yl)piperidine.

Comparative Fragmentation: Dissecting the Contributions of Piperidine and Pyrazole

To fully appreciate the fragmentation of the complete molecule, it is instructive to compare it with the known fragmentation patterns of its constituent rings.

  • Piperidine: Under ESI-MS/MS, protonated piperidine itself undergoes ring opening to produce a characteristic fragment at m/z 58.[1] Substituted piperidines, however, exhibit more complex fragmentation, often involving the loss of the substituent or cleavage of the ring at a position alpha to the nitrogen.[1] The predicted formation of the m/z 85 ion (protonated piperidine) from 3-(1H-pyrazol-1-yl)piperidine would be a strong indicator of the piperidine core.

  • Pyrazole: The fragmentation of the pyrazole ring is characterized by the expulsion of neutral molecules such as hydrogen cyanide (HCN) or molecular nitrogen (N₂).[2] While the direct loss of these small molecules from the intact protonated 3-(1H-pyrazol-1-yl)piperidine is less likely to be the primary fragmentation step, these characteristic losses may be observed from fragment ions that retain the pyrazole moiety.

The fragmentation of 3-(1H-pyrazol-1-yl)piperidine is therefore a hybrid, with the initial, dominant fragmentation being driven by the more basic piperidine ring, followed by potential secondary fragmentation of the pyrazole-containing ions.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation patterns and develop a robust quantitative assay, the following LC-MS/MS method is proposed. Given the polar nature of 3-(1H-pyrazol-1-yl)piperidine, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach is recommended to achieve adequate retention and separation from polar interferences.[3][4]

Table 2: Proposed LC-MS/MS Parameters

Parameter Recommended Setting Justification
Liquid Chromatography
ColumnHILIC (e.g., Amide, Silica) or Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange)To retain the polar analyte and separate it from early-eluting matrix components.[3][5]
Mobile Phase AWater with 0.1% Formic AcidProvides a source of protons for efficient ionization and improves peak shape.
Mobile Phase BAcetonitrile with 0.1% Formic AcidThe organic component for elution in HILIC mode.
GradientStart with high %B (e.g., 95%), ramp down to elute the analyte, then return to initial conditions.A typical HILIC gradient to ensure retention and subsequent elution.
Flow Rate0.3 - 0.5 mL/minStandard flow rate for analytical LC-MS.
Column Temperature30 - 40 °CTo ensure reproducible retention times.
Injection Volume1 - 5 µLTo avoid overloading the column.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The basic nitrogen atoms are readily protonated.[1]
MS1 Scan Rangem/z 50 - 200To detect the precursor ion (m/z 152.1182).
MS/MS ExperimentProduct Ion Scan of m/z 152.1182To generate the fragmentation spectrum.
Collision GasArgon or NitrogenStandard collision gases for CID.
Collision EnergyRamped (e.g., 10-40 eV)To observe a range of fragment ions and determine the optimal energy for specific transitions in a quantitative assay.

The following workflow diagram outlines the experimental process:

G cluster_workflow Experimental Workflow prep Sample Preparation (Dissolve in appropriate solvent) lc LC Separation (HILIC or Mixed-Mode) prep->lc ms Mass Spectrometry (ESI+, Product Ion Scan) lc->ms analysis Data Analysis (Compare with predicted fragmentation) ms->analysis

Caption: LC-MS/MS Experimental Workflow.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, comparison of the LC-MS fragmentation of 3-(1H-pyrazol-1-yl)piperidine. By understanding the individual fragmentation behaviors of the piperidine and pyrazole rings and considering the influence of the more basic piperidine nitrogen in directing the initial fragmentation, a robust hypothesis for the fragmentation of the entire molecule can be formed. The proposed LC-MS/MS methodology offers a clear path for the experimental verification of these predictions. This approach of combining theoretical fragmentation knowledge with targeted experimental design is a powerful strategy for the rapid and confident structural elucidation of novel heterocyclic compounds in drug discovery and development.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(15), 3675–3685. Available from: [Link][3]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. Available from: [Link][4]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3829. Available from: [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2012). Journal of Experimental Botany, 63(14), 5061–5070. Available from: [Link][5]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2018). LCGC North America, 36(10), 762-769. Available from: [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Available from: [Link]

  • Protonation of heterocyclic aromatic molecules: IR signature of the protonation site of furan and pyrrole. (2007). International Journal of Mass Spectrometry, 267(1-3), 43-53. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(39), 21865–21876. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). ResearchGate. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(12), 1473–1481. Available from: [Link]

  • Protonation of heterocyclic aromatic molecules: IR signature of the protonation site of furan and pyrrole. (2007). Semantic Scholar. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). ResearchGate. Available from: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. Available from: [Link]

  • Influence of secondary structure on the fragmentation of protonated peptides. (1999). Journal of the American Society for Mass Spectrometry, 10(6), 539–551. Available from: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2020). Journal of Mass Spectrometry, 55(10), e4623. Available from: [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2011). Journal of the Brazilian Chemical Society, 22(7), 1251-1256. Available from: [Link]

  • Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl). (2017). ResearchGate. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Available from: [Link][2]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o396. Available from: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Molecules, 28(15), 5824. Available from: [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.). ResearchGate. Available from: [Link]

Sources

Comparative Guide: Infrared (IR) Spectroscopy of Pyrazole vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, distinguishing between aromatic and aliphatic nitrogen heterocycles is a fundamental analytical challenge. Pyrazole (an aromatic 5-membered ring) and Piperidine (an aliphatic 6-membered ring) represent two distinct chemical environments often interchangeable as pharmacophores but spectrally disparate.

This guide provides a technical comparison of their Infrared (IR) spectral signatures. The core distinction lies in the hybridization of the carbon backbone (sp² vs. sp³) and the electronic environment of the nitrogen atoms , which dictates the presence of specific "fingerprint" markers such as Bohlmann bands in piperidines and ring-breathing modes in pyrazoles.

Theoretical Framework & Mechanism

Pyrazole: The Aromatic Signatures

Pyrazole (


) is planar and aromatic with 

electrons.
  • Hybridization: Atoms are

    
     hybridized.
    
  • Tautomerism: Pyrazoles exhibit annular tautomerism (moving the proton between N1 and N2), which broadens the N-H stretching bands significantly in the solid state due to intermolecular hydrogen bonding.

  • Ring Current: The aromaticity results in stiff "ring breathing" modes and C-H bonds with higher force constants, shifting absorption to higher frequencies (>3000 cm⁻¹).

Piperidine: The Aliphatic Signatures

Piperidine (


) is a saturated, non-planar ring (chair conformation).
  • Hybridization: Atoms are

    
     hybridized.[1]
    
  • Lone Pair Orientation: The nitrogen lone pair can be axial or equatorial. When the lone pair is anti-periplanar to adjacent axial C-H bonds, it lowers the C-H bond strength, resulting in Bohlmann Bands —a critical diagnostic feature for cyclic amines.

Detailed Band Assignment Comparison

The following table synthesizes data from standard spectroscopic texts (Silverstein et al.) and specific heterocyclic analyses.

Spectral RegionVibrational ModePyrazole (Aromatic) Piperidine (Aliphatic) Diagnostic Note
High Frequency ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Stretch
3200–3400 cm⁻¹ (Broad, often multi-band due to tautomers/dimers)3300–3500 cm⁻¹ (Sharper, single band for 2° amine)Pyrazole N-H is more acidic and forms stronger H-bonds, broadening the peak.
C-H Region

Stretch
3000–3150 cm⁻¹ (

C-H)
2800–3000 cm⁻¹ (

C-H)
PRIMARY DIFFERENTIATOR. Absorption >3000 cm⁻¹ indicates aromaticity.[2]
The "Gap" Bohlmann Bands Absent2700–2800 cm⁻¹ (Medium intensity, sharp)Specific to piperidines with anti-periplanar lone pairs. Disappears in HCl salts.
Fingerprint Ring Breathing 1500–1600 cm⁻¹ (

and

)
AbsentPyrazole shows distinct "doublet" patterns in this region.
Mid-Range Scissoring/Bending ~1400 cm⁻¹ (In-plane ring deformation)1440–1470 cm⁻¹ (

Scissoring)
Typical alkane-like bending in piperidine.
Low Frequency

Stretch
1300–1350 cm⁻¹ (Aromatic C-N)1100–1250 cm⁻¹ (Aliphatic C-N)Aromatic C-N bonds are shorter/stronger, shifting to higher wavenumbers.

Expert Insight: Critical Differentiators

The Bohlmann Band Anomaly (Piperidine)

Novice analysts often overlook the region between 2700–2800 cm⁻¹. In free-base piperidine, the interaction between the nitrogen lone pair (


) and the antibonding orbital of the adjacent C-H bond (

) weakens the C-H bond.
  • Observation: A distinct set of bands appearing below the main alkyl C-H stretch.[3][4][5][6]

  • Validation: Protonate the amine (make the HCl salt). If these bands disappear, they were Bohlmann bands (lone pair is now occupied by

    
    ).
    
Pyrazole Tautomerism & Salt Formation

In drug development, pyrazoles are often screened as salts.

  • Free Base: Broad N-H stretch ~3200 cm⁻¹.

  • HCl Salt: The N-H stretch disappears or shifts into a massive, broad "ammonium" band spanning 2500–3000 cm⁻¹, often obscuring the C-H region.

  • Differentiation: Look for the Ring Breathing modes (1500–1600 cm⁻¹) . These skeletal vibrations persist even in salt forms, whereas the N-H region becomes unreliable.

Experimental Protocol

Sample Preparation Strategy
  • Preferred Method: Diamond ATR (Attenuated Total Reflectance).

    • Reasoning: Piperidine is often a volatile liquid or hygroscopic solid. KBr pellets absorb water, creating O-H interference in the 3400 cm⁻¹ region which mimics N-H stretching. ATR minimizes atmospheric moisture exposure.

  • Alternative: Nujol Mull (for salts).

    • Reasoning: If the sample is a hydrochloride salt, Nujol (paraffin oil) is non-reactive. Warning: Nujol has strong C-H bands at 2900 cm⁻¹ and 1460 cm⁻¹, masking the aliphatic piperidine signals. Use Fluorolube for the C-H region analysis.

Step-by-Step Workflow
  • Background Scan: Run an empty ATR crystal scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading:

    • Liquid (Piperidine): Place 1 drop; cover with anvil to prevent evaporation.

    • Solid (Pyrazole): Place ~5mg; apply high pressure to ensure optical contact.

  • Acquisition: Collect 64 scans.

  • Post-Processing: Apply baseline correction. Do not smooth data excessively, as this may merge the fine Bohlmann bands in piperidine.

Decision Logic & Visualization

The following diagram outlines the logical flow for identifying the scaffold in an unknown sample.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_CH Analyze C-H Stretching Region (2800 - 3200 cm⁻¹) Start->Check_CH Branch_High Bands Present > 3000 cm⁻¹ (sp² C-H) Check_CH->Branch_High Peaks > 3000 Branch_Low Bands ONLY < 3000 cm⁻¹ (sp³ C-H) Check_CH->Branch_Low Peaks < 3000 Check_Ring Check 1500-1600 cm⁻¹ (Ring Breathing) Branch_High->Check_Ring Check_Bohlmann Check 2700-2800 cm⁻¹ (Bohlmann Bands) Branch_Low->Check_Bohlmann Result_Py Likely PYRAZOLE Scaffold (Aromatic) Check_Ring->Result_Py Strong Bands Present Result_Pip Likely PIPERIDINE Scaffold (Aliphatic) Check_Bohlmann->Result_Pip Bands Present (Free Base) Salt_Check Check for Broad Ammonium Band (2500-3000 cm⁻¹) Check_Bohlmann->Salt_Check Bands Absent Salt_Check->Result_Pip Broad Band Present (Salt Form)

Figure 1: Decision tree for distinguishing Pyrazole and Piperidine scaffolds based on IR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for sp2 vs sp3 C-H assignments).
  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[7] Available at: [Link]

  • Bohlmann, F. (1958).[8] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Foundational paper on Bohlmann bands in cyclic amines).

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Infrared Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Reference standards for quality control of 3-(1H-pyrazol-1-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Reference Standards for the Quality Control of 3-(1H-pyrazol-1-yl)piperidine hydrochloride

For researchers, scientists, and drug development professionals, ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound is a heterocyclic amine building block crucial in the synthesis of various pharmaceutical agents.[1][2][3] Its quality directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of reference standards for the quality control (QC) of this compound, supported by detailed analytical methodologies and experimental insights.

Understanding the Analyte: Physicochemical Profile

Before establishing quality control standards, a thorough understanding of the molecule's properties is essential. This compound is a salt, which influences its solubility and stability.

PropertyValueSource
Molecular Formula C₈H₁₃N₃ · HCl[4]
Molecular Weight 187.67 g/mol (as hydrochloride)[4]
Appearance Typically a solid[5]
Structure A piperidine ring substituted with a pyrazole moiety.[6][7]
Key Functional Groups Piperidine (saturated heterocycle), Pyrazole (aromatic heterocycle), Secondary Amine (in piperidine ring as salt)[1][8]

The structure contains both a saturated piperidine ring and an aromatic pyrazole ring. The hydrochloride salt form generally imparts good aqueous solubility, which is advantageous for sample preparation in reversed-phase liquid chromatography.

The Hierarchy of Reference Standards: A Comparative Analysis

The foundation of any analytical measurement is a reliable reference standard. These standards are not created equal; they exist in a hierarchy defined by their purity, characterization, and traceability.[9][10]

Primary vs. Secondary Standards

A Primary Reference Standard is a substance of the highest purity, extensively characterized and certified by an official body like the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.).[9][11] These are considered the "gold standard" but are often expensive and available in limited quantities.[12]

A Secondary Reference Standard (also known as a working standard) is qualified against a primary standard.[10][13] It is the go-to material for routine laboratory use, offering a cost-effective and practical solution without compromising accuracy, provided it is properly validated.[9][12]

FeaturePrimary Reference StandardSecondary (Working) Reference Standard
Source Official Pharmacopoeias (e.g., USP, EP), National Metrology Institutes (e.g., NIST)In-house preparation or commercial suppliers (e.g., LGC, TRC)
Purity Highest possible purity, rigorously established.High purity, value is traceable to a primary standard.
Characterization Exhaustive (NMR, MS, IR, TGA, DSC, Elemental Analysis, etc.).Thoroughly characterized, sufficient for intended use.
Traceability Direct traceability to SI units.Traceability established through comparison to a primary standard.[13]
Cost & Availability High cost, limited availability.[11][12]Lower cost, more readily available.
Primary Use Case Definitive identification, method validation, calibration of secondary standards.Routine QC testing, system suitability checks, batch-to-batch consistency.[13]

Since an official pharmacopeial standard for this compound may not exist, a well-characterized in-house or commercial secondary standard, qualified against a thoroughly analyzed lot of high-purity material (a "primary" lot), is the most common approach.

Workflow for Qualifying and Utilizing a Reference Standard

The process of establishing and using a reference standard is a systematic workflow that ensures the integrity of all subsequent analytical measurements.

Reference_Standard_Workflow cluster_0 Standard Qualification Phase cluster_1 Routine Application Phase A Source High-Purity Candidate Material (>99.5%) B Comprehensive Characterization (Structural Elucidation) A->B Identity Confirmation C Assign Purity Value (Mass Balance Approach) B->C Quantitative Analysis D Establish as Primary Lot or Qualify vs. Pharmacopeial Standard C->D Establishment F Comparative Analysis (HPLC, GC, etc.) D->F E Prepare Secondary (Working) Standard from a different batch E->F Side-by-side testing G Certify Secondary Standard with assigned purity and expiry F->G Certification H Routine QC Analysis of API Batches G->H Use as reference I System Suitability Testing (SST) G->I Daily verification

Caption: Workflow for the qualification and routine use of a secondary reference standard.

Core Analytical Methodologies for Quality Control

A multi-faceted analytical approach is required to fully characterize a reference standard and use it for routine QC.

Structural Identification and Confirmation

The first step is to unequivocally confirm the chemical structure of the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation.[14][15] The proton NMR will show characteristic signals for the pyrazole and piperidine rings, while the carbon NMR confirms the number and type of carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) can be used to piece together the connectivity of the entire molecule.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming the molecular formula.[16] High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often revealing fragmentation patterns characteristic of the pyrazole and piperidine rings.[17][18]

  • Infrared (IR) Spectroscopy : FTIR provides information about the functional groups present, such as N-H stretches (from the hydrochloride salt) and C-H, C=C, and C-N vibrations, serving as a reliable fingerprint for identification.[19]

Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and assay of this compound.

  • Causality of Method Choice : A reversed-phase HPLC (RP-HPLC) method is ideal due to the compound's polarity.[20] A C18 column provides a non-polar stationary phase that separates compounds based on hydrophobicity. The pyrazole ring provides a UV chromophore, allowing for detection with a UV detector. If sensitivity is low, or for related compounds without a chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to attach a strong UV-active group.[20][21]

Table of Recommended HPLC-UV Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small polar molecules.[21]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the amine is protonated and gives good peak shape.[22]
Mobile Phase B AcetonitrileCommon organic modifier for eluting compounds from a C18 column.
Gradient 5% to 95% B over 20 minA gradient is superior to isocratic elution for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[21]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[23]
Detection Wavelength ~210-220 nm or 254 nmThe pyrazole ring should have absorbance in the low UV range. 254 nm is a common secondary wavelength.
Injection Volume 10 µLStandard volume to avoid column overloading.
Impurity Profiling

Potential impurities can arise from the synthesis, degradation, or storage of the material. These may include starting materials, intermediates, or by-products.

  • GC-MS : Ideal for identifying volatile or semi-volatile organic impurities.[24]

  • HPLC-MS : A powerful tool for identifying, and in conjunction with a reference standard, quantifying non-volatile impurities.

Decision Logic for Analytical Technique Selection

The choice of analytical technique is driven by the specific quality attribute being measured.

Analytical_Technique_Selection start What is the Analytical Goal? q1 Confirm Chemical Structure? start->q1 Identification q2 Determine Purity & Assay? start->q2 Quantification q3 Identify/Quantify Impurities? start->q3 Profiling ans1 NMR (¹H, ¹³C, 2D) Mass Spectrometry (HRMS) FTIR q1->ans1 ans2 HPLC-UV (Assay) Quantitative NMR (qNMR) Elemental Analysis q2->ans2 ans3 HPLC-MS GC-MS q3->ans3

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocols

Protocol 1: Qualification of a Secondary Standard using HPLC-UV

Objective: To assign a purity value to a secondary (working) standard by comparing its response to a primary standard.

  • Preparation of Standards:

    • Accurately weigh about 10 mg of the Primary Standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (the diluent). This is the Primary Stock Solution (~100 µg/mL).

    • Perform the same preparation for the Secondary Standard to create the Secondary Stock Solution.

  • System Suitability:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of a working concentration (e.g., 20 µg/mL) of the Primary Standard.

    • The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Analysis:

    • Inject the Primary Standard solution and the Secondary Standard solution in triplicate.

  • Calculation:

    • Calculate the average peak area for both standards.

    • The purity of the secondary standard is calculated as:

      • Purity_sec = (Area_sec / Area_pri) × (Conc_pri / Conc_sec) × Purity_pri

    • Where Area is the average peak area, Conc is the concentration, and Purity_pri is the assigned purity of the primary standard.

Protocol 2: Identity Confirmation by ¹H NMR

Objective: To confirm the identity of a lot of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in an NMR tube.[25] The choice of solvent is critical; D₂O will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.[14]

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Shim the instrument to achieve good resolution.

    • Set an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition & Processing:

    • Acquire the ¹H NMR spectrum.

    • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak as a reference.

  • Interpretation:

    • Integrate all peaks and assign them to the corresponding protons in the molecule's structure.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the structure is consistent with 3-(1H-pyrazol-1-yl)piperidine.[26][27]

Conclusion

The selection and proper qualification of a reference standard are non-negotiable for the robust quality control of this compound. While a pharmacopeial primary standard is the apex of quality, a well-characterized and properly qualified secondary standard provides a practical and scientifically sound alternative for routine use.[13] A combination of chromatographic (HPLC, GC) and spectroscopic (NMR, MS, IR) techniques is essential for both the initial structural elucidation and the ongoing purity assessment of these standards. By implementing the workflows and methodologies described in this guide, researchers and drug developers can ensure the quality of this critical building block, thereby safeguarding the integrity of their research and the safety of future medicines.

References

  • BenchChem. (2025). HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.com.
  • Advent Chembio. (n.d.). Primary vs Secondary Standards. Adventchembio.com.
  • GMP Insiders. (2026, February 9). Primary Vs Secondary Reference Standards In GMP Labs. Gmpinsiders.com.
  • Pharmaguideline Forum. (2016, May 20). What is the difference between primary & secondary standards. Pharmaguideline.com.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Finetech. (2025, October 31). Primary and Secondary Standards in Pharmaceutical Analysis. Finetech-filters.com.
  • SIELC Technologies. (2026). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Sielc.com.
  • BioPharma Consulting Group. (n.d.). Understanding the Difference Between Working Standards and Reference Standards in Biopharma. Biopharmaconsultinggroup.com.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semanticscholar.org.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • TSI Journals. (2017, April 25). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Tsijournals.com.
  • MDPI. (n.d.).
  • SlideShare. (n.d.).
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • BenchChem. (2026, January 29). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Benchchem.com.
  • ChemScene. (n.d.). 3-(1H-pyrazol-1-yl)piperidine. Chemscene.com.
  • RSC Publishing. (2010, January 15). Analytical Methods. Rsc.org.
  • Thoreauchem. (n.d.). This compound-None. Thoreauchem.com.
  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Repository.up.ac.za.
  • MDPI. (2018, January 12).
  • Scribd. (n.d.). Structure Elucidation via NMR Analysis | PDF. Scribd.com.
  • PubChem. (n.d.). 3-(1h-pyrazol-1-yl)piperidine. Pubchem.ncbi.nlm.nih.gov.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.com.
  • Turkish Journal of Pharmaceutical Sciences. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride AldrichCPR. Sigmaaldrich.com.
  • Thieme. (n.d.). 3. 1H NMR Spectroscopy. Thieme-connect.com.
  • Wikipedia. (n.d.). Heterocyclic amine. En.wikipedia.org.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.